Product packaging for Mizagliflozin(Cat. No.:CAS No. 666843-10-3)

Mizagliflozin

Cat. No.: B1676609
CAS No.: 666843-10-3
M. Wt: 564.7 g/mol
InChI Key: LREHMKLEOJAVMQ-TXKDOCKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mizagliflozin is a potent and selective small-molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1) . Originally developed for the treatment of diabetes, its primary research applications have expanded to investigate its potential in ameliorating chronic constipation, as demonstrated in a Phase II clinical trial . A key area of research involves its protective effects against diabetes-induced organ damage. A 2025 study on diabetic mouse models showed that this compound ameliorates diabetic nephropathy (kidney injury) by inhibiting inflammation and oxidative stress, leading to significantly reduced albuminuria and improved expression of extracellular matrix genes . The compound's mechanism of action involves specific inhibition of SGLT1, which is predominantly expressed in the intestinal brush border and, to a lesser extent, in the kidney . By blocking this transporter, this compound reduces the absorption of dietary glucose and galactose in the intestine. Research indicates it is also effective in improving lactate dehydrogenase levels and elevating antioxidant enzymes such as superoxide dismutase, catalase, and glutathione in mesangial cells under high glucose conditions . This compound has progressed through Phase II trials for chronic constipation and hypoglycemia, and as of 2025, it is under further investigation in clinical trials for conditions like gastroparesis . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N4O8 B1676609 Mizagliflozin CAS No. 666843-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHMKLEOJAVMQ-TXKDOCKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666843-10-3
Record name Mizagliflozin [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIZAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mizagliflozin's Selectivity for SGLT1 over SGLT2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), a key protein involved in intestinal glucose absorption. Its marked selectivity for SGLT1 over the renal SGLT2 transporter underpins its therapeutic potential for conditions such as chronic constipation, with a distinct mechanism of action compared to SGLT2 inhibitors used in the management of type 2 diabetes. This technical guide provides an in-depth analysis of this compound's selectivity profile, detailing the quantitative data, experimental methodologies, and the underlying mechanism of inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

The selectivity of this compound for SGLT1 is quantified by comparing its inhibitory potency against both SGLT1 and SGLT2. This is typically expressed as the ratio of the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for SGLT2 to that for SGLT1. A higher ratio indicates greater selectivity for SGLT1.

ParameterHuman SGLT1Human SGLT2Selectivity Ratio (SGLT2/SGLT1)Reference
Ki 27 nM8170 nM~303-fold[1][2][3]
IC50 (Rat) 166 nMNot ReportedNot Applicable[4][5]

Experimental Protocol for Determining SGLT Inhibitory Activity

The determination of this compound's inhibitory activity against SGLT1 and SGLT2 is conducted through in vitro cell-based assays. The following protocol outlines a typical experimental workflow.

Objective:

To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound for human SGLT1 and SGLT2.

Materials:
  • Cell Line: COS-7 cells (or other suitable mammalian cell line)

  • Expression Plasmids: Plasmids containing the full-length cDNA for human SGLT1 and human SGLT2.

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • Test Compound: this compound.

  • Radiolabeled Substrate: 14C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog.

  • Uptake Buffer: A sodium-containing buffer to facilitate SGLT-mediated transport.

  • Scintillation Counter: For measuring radioactivity.

Methodology:
  • Cell Culture and Transfection:

    • COS-7 cells are cultured in appropriate media until they reach a suitable confluency for transfection.

    • Cells are then transiently transfected with either the human SGLT1 or human SGLT2 expression plasmid using a lipid-based transfection reagent. This introduces the genetic material into the cells, leading to the expression of the respective SGLT protein on the cell membrane.

  • Incubation with this compound and Radiolabeled Substrate:

    • Two days post-transfection, the cultured cells are washed and incubated in an uptake buffer.

    • The cells are then exposed to varying concentrations of this compound.

    • Following the addition of the inhibitor, ¹⁴C-labeled AMG is added to the uptake buffer, and the cells are incubated at 37°C for 1 hour. During this time, the expressed SGLT transporters will uptake the radiolabeled substrate.

  • Measurement of Glucose Uptake:

    • After the incubation period, the cells are washed thoroughly to remove any extracellular radiolabeled substrate.

    • The cells are then lysed to release the intracellular contents.

    • The amount of ¹⁴C-AMG that was transported into the cells is quantified by measuring the radioactivity of the cell lysate using a scintillation counter.

  • Data Analysis:

    • The radioactivity counts are plotted against the concentration of this compound.

    • The IC50 value, which is the concentration of this compound required to inhibit 50% of the SGLT-mediated glucose uptake, is determined from this dose-response curve.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis culture Culture COS-7 Cells transfect Transiently Transfect with hSGLT1 or hSGLT2 Plasmids culture->transfect incubate Incubate with this compound and 14C-AMG transfect->incubate wash Wash Cells incubate->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity lyse->measure calculate Calculate IC50 and Ki measure->calculate

Experimental workflow for determining SGLT1/SGLT2 inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sglt1 SGLT1 Glucose/Na+ Binding Site glucose_in Glucose sglt1:f0->glucose_in sodium_in Na+ sglt1:f0->sodium_in glucose Glucose glucose->sglt1:f1 Transport sodium Na+ sodium->sglt1:f1 Co-transport This compound This compound This compound->sglt1:f1 Competitive Inhibition

Mechanism of this compound's competitive inhibition of SGLT1.

Conclusion

The substantial selectivity of this compound for SGLT1 over SGLT2 is a defining characteristic of this compound. The robust in vitro assays employed to quantify this selectivity provide a clear and reproducible measure of its inhibitory profile. This high degree of selectivity is crucial for its targeted therapeutic effect on intestinal glucose absorption, minimizing off-target effects on renal glucose reabsorption and distinguishing it from the class of SGLT2 inhibitors. This technical overview provides the foundational knowledge for researchers and drug development professionals working with or investigating this selective SGLT1 inhibitor.

References

Mizagliflozin in Diabetic Nephropathy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizagliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), presents a novel investigational approach for the management of diabetic nephropathy (DN). Primarily acting within the gastrointestinal tract with minimal systemic absorption, its therapeutic potential in DN is hypothesized to extend beyond direct renal action, implicating the intricate gut-kidney axis. Preclinical evidence in diabetic mouse models demonstrates that this compound can ameliorate kidney injury by mitigating inflammation and oxidative stress. This technical guide provides a comprehensive overview of the current research on this compound for diabetic nephropathy, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols.

Introduction to this compound

This compound is a potent and selective inhibitor of SGLT1, a transporter primarily expressed in the small intestine responsible for glucose and galactose absorption.[1] Its high selectivity for SGLT1 over SGLT2 (selectivity ratio of 303) and poor oral bioavailability ensure that its primary pharmacological activity is localized to the gut.[2] While clinically investigated for conditions such as functional constipation and post-bariatric hypoglycemia, its role in diabetic nephropathy is an emerging area of research.[3][4][5]

Preclinical Efficacy in Diabetic Nephropathy

A key preclinical study investigated the effects of this compound in a db/db mouse model of diabetes, providing foundational evidence for its potential in treating diabetic nephropathy.[6][7]

Quantitative Data Summary

The following tables summarize the significant quantitative findings from this pivotal preclinical study.

Table 1: In Vivo Effects of this compound in db/db Mice [2][6]

ParameterControl (db/db)This compound (0.5 mg/kg)This compound (1.0 mg/kg)Key Findings
Albuminuria ElevatedSignificantly ReducedSignificantly ReducedLow dose was as effective as the high dose in reducing albuminuria.
Blood Glucose ElevatedNo Significant ChangeSignificantly DecreasedHigh dose led to a reduction in blood glucose levels.
Body Weight IncreasedNo Significant ChangeSignificantly IncreasedHigh dose resulted in a substantial increase in body weight.
Food Intake IncreasedNo Significant ChangeDecreasedA decrease in food intake was observed with the high dose.

Table 2: Gene Expression Changes in Renal Tissue of db/db Mice [7]

Gene TargetTreatment GroupFold Change vs. ControlSignificance
Collagen Type 1 Alpha 1 (Col1a1) This compound (High Dose)Decreasedp < 0.01
Collagen Type 1 Alpha 2 (Col1a2) This compound (High Dose)Decreasedp < 0.01
Interleukin 1 Beta (IL-1β) This compound (High Dose)Decreasedp < 0.01
Transforming Growth Factor Beta (TGF-β) This compound (High Dose)Decreasedp < 0.01
Tumor Necrosis Factor Alpha (TNF-α) This compound (High Dose)Decreasedp < 0.01
NF-E2-related factor-2 (Nrf2) This compound (High Dose)Increasedp < 0.01

Table 3: In Vitro Effects of this compound on High Glucose-Treated Mesangial Cells [7]

ParameterHigh GlucoseHigh Glucose + this compoundKey Findings
Lactate Dehydrogenase (LDH) Levels IncreasedSignificantly DecreasedThis compound was more effective than canagliflozin in reducing LDH levels.
Superoxide Dismutase (SOD) DecreasedSignificantly IncreasedThis compound restored antioxidant enzyme levels.
Catalase (CAT) DecreasedSignificantly IncreasedThis compound restored antioxidant enzyme levels.
Glutathione (GSH) DecreasedSignificantly IncreasedThis compound restored antioxidant enzyme levels.
Malondialdehyde (MDA) IncreasedSignificantly DecreasedThis compound reduced markers of oxidative stress.
TNF-α Levels IncreasedSignificantly DecreasedThis compound reduced inflammatory cytokine levels.
IL-1β Levels IncreasedSignificantly DecreasedThis compound reduced inflammatory cytokine levels.

Mechanism of Action in Diabetic Nephropathy

The renoprotective effects of this compound in the context of diabetic nephropathy are thought to be multifactorial, involving both direct and indirect mechanisms.

Direct Renal Effects: Inhibition of Inflammation and Oxidative Stress

The primary preclinical study suggests a direct effect of this compound on renal cells. In diabetic mice, this compound treatment led to a significant downregulation of key pro-inflammatory and pro-fibrotic genes in the kidney, including Col1a1, IL-1β, TGF-β, and TNF-α.[7] Concurrently, it upregulated the antioxidant transcription factor Nrf2.[7] In vitro experiments using high glucose-treated mesangial cells corroborated these findings, showing that this compound reduced the levels of inflammatory cytokines and markers of oxidative stress, while increasing the levels of antioxidant enzymes.[7]

Direct_Renal_Effects This compound This compound SGLT1_Inhibition SGLT1 Inhibition (in Renal Cells) This compound->SGLT1_Inhibition Inhibits Inflammation Inflammation SGLT1_Inhibition->Inflammation Reduces Oxidative_Stress Oxidative Stress SGLT1_Inhibition->Oxidative_Stress Reduces DN_Amelioration Amelioration of Diabetic Nephropathy Inflammation->DN_Amelioration Leads to Oxidative_Stress->DN_Amelioration Leads to

Caption: Direct intrarenal effects of this compound.

Indirect Systemic Effects: The Gut-Kidney Axis

Given this compound's minimal systemic absorption, its effects on the kidney are likely mediated by indirect systemic pathways originating from its action in the gut. This involves the "gut-kidney axis," a bidirectional communication network between the gastrointestinal tract and the kidneys.[2][3][4]

  • Increased GLP-1 Secretion: Inhibition of intestinal SGLT1 can lead to an increase in the secretion of glucagon-like peptide-1 (GLP-1).[8][9] GLP-1 receptor agonists are known to have renoprotective effects, which include reducing inflammation, oxidative stress, and albuminuria in diabetic kidney disease.[1][5][6][10]

  • Modulation of Gut Microbiota: Intestinal SGLT1 inhibition may alter the composition of the gut microbiota.[11][12] Dysbiosis of the gut microbiota is implicated in the pathogenesis of diabetic nephropathy, and restoring a healthy gut microbiome can have beneficial effects on kidney health.[2][3][4]

Gut_Kidney_Axis cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_kidney Kidney This compound This compound Intestinal_SGLT1 Intestinal SGLT1 This compound->Intestinal_SGLT1 Inhibits GLP1_Secretion Increased GLP-1 Secretion Intestinal_SGLT1->GLP1_Secretion Leads to Gut_Microbiota Altered Gut Microbiota Intestinal_SGLT1->Gut_Microbiota Leads to Systemic_Effects Systemic Anti-inflammatory and Antioxidant Effects GLP1_Secretion->Systemic_Effects Gut_Microbiota->Systemic_Effects Renal_Protection Renal Protection Systemic_Effects->Renal_Protection Promotes

Caption: Proposed indirect mechanism via the gut-kidney axis.

Experimental Protocols

The following protocols are based on the methodology described in the key preclinical study of this compound in diabetic nephropathy.[2][6]

In Vivo Diabetic Mouse Model
  • Animal Model: Male db/db mice are used as a model for type 2 diabetes and diabetic nephropathy.

  • Treatment Groups:

    • Control: db/db mice receiving vehicle.

    • Low Dose: db/db mice receiving this compound (0.5 mg/kg) via oral gavage for 8 weeks.

    • High Dose: db/db mice receiving this compound (1.0 mg/kg) via oral gavage for 8 weeks.

  • Assessments:

    • Weekly monitoring of body weight, food intake, and blood glucose levels.

    • Urine collection for albuminuria measurement at baseline and at the end of the treatment period.

    • At the end of the 8-week treatment, mice are sacrificed, and kidney tissues are collected for gene expression analysis (RT-qPCR) and histological examination.

In Vitro Mesangial Cell Culture
  • Cell Line: Primary mouse mesangial cells are isolated and cultured.

  • Experimental Conditions:

    • Normal Glucose: Cells cultured in standard glucose medium.

    • High Glucose: Cells cultured in high glucose medium to mimic hyperglycemic conditions.

    • Treatment: High glucose-cultured cells are treated with varying concentrations of this compound or a comparator (e.g., canagliflozin).

  • Assays:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS), and levels of antioxidant enzymes (SOD, CAT, GSH) and lipid peroxidation products (MDA).

    • Inflammatory Markers: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant or cell lysates using ELISA or Western blotting.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study dbdb_mice db/db Mice treatment_groups Treatment Groups (Vehicle, this compound 0.5 & 1.0 mg/kg) dbdb_mice->treatment_groups monitoring 8-Week Monitoring (Weight, Glucose, Albuminuria) treatment_groups->monitoring tissue_collection Kidney Tissue Collection monitoring->tissue_collection analysis_invivo Gene Expression & Histology tissue_collection->analysis_invivo mesangial_cells Mesangial Cells high_glucose High Glucose Culture mesangial_cells->high_glucose mizagliflozin_treatment This compound Treatment high_glucose->mizagliflozin_treatment assays Cellular Assays (LDH, Oxidative Stress, Inflammation) mizagliflozin_treatment->assays

Caption: Preclinical experimental workflow for this compound in DN.

Future Directions and Conclusion

The preclinical data on this compound for diabetic nephropathy are promising, suggesting a novel therapeutic avenue that leverages the gut-kidney axis. However, several critical questions remain to be addressed:

  • Clinical Trials: There is a pressing need for well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with diabetic nephropathy.

  • Pharmacokinetics in Humans: While preclinical data indicate low systemic absorption, a thorough characterization of this compound's pharmacokinetics in the context of renal impairment is necessary.

  • Elucidation of Indirect Mechanisms: Further research is required to definitively establish the causal link between intestinal SGLT1 inhibition by this compound and its observed renal benefits, including the precise roles of GLP-1 and the gut microbiome.

References

Mizagliflozin's Therapeutic Potential in Vascular Cognitive Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular cognitive impairment (VCI) represents a significant and growing unmet medical need, often linked to cerebrovascular disease and subsequent neuronal damage. Emerging preclinical evidence highlights the potential of mizagliflozin, a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor, as a novel therapeutic agent for VCI. This technical guide synthesizes the current understanding of this compound's role in VCI, detailing its mechanism of action, summarizing key quantitative preclinical findings, and providing comprehensive experimental protocols. The focus is on the neuroprotective effects of this compound, independent of its glucose-lowering properties, offering a promising avenue for drug development in the field of cognitive neuroscience.

Introduction: The Challenge of Vascular Cognitive Impairment

Vascular cognitive impairment is a spectrum of cognitive decline, ranging from mild deficits to full-blown dementia, caused by cerebrovascular pathologies.[1][2] These pathologies, including small vessel disease, lead to chronic cerebral hypoperfusion, inflammation, and ultimately neuronal death, particularly in vulnerable brain regions like the hippocampus.[3][4][5] Despite its prevalence, therapeutic options for VCI remain limited, underscoring the urgent need for innovative treatment strategies.

Recent research has implicated SGLT1 in the pathophysiology of neuronal injury following ischemic events.[1][3][5] SGLT1, a transmembrane protein responsible for glucose and sodium transport, is expressed in various tissues, including the brain. Its upregulation in response to ischemic stress is thought to contribute to cytotoxic edema and neuronal damage. This compound, as a selective SGLT1 inhibitor, has been investigated for its potential to mitigate these detrimental effects and preserve cognitive function.[3][4]

This compound: Mechanism of Action in Neuroprotection

This compound's primary mechanism in the context of VCI appears to be the direct inhibition of neuronal SGLT1.[3][5] This action is distinct from the systemic glucose-lowering effects typically associated with SGLT inhibitors used in diabetes management. In a mouse model of small vessel disease, this compound demonstrated efficacy in improving VCI, suggesting a direct neuroprotective role.[3][4]

The proposed signaling pathway involves the interplay between inflammation and SGLT1 expression. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), are known to be upregulated in the brain following ischemic injury.[3][5] IL-1β, in turn, has been shown to increase the expression of SGLT1 on neurons.[3][5] This upregulation of SGLT1 can exacerbate neuronal injury and subsequent cognitive decline. This compound, by blocking SGLT1 activity, is thought to interrupt this vicious cycle, thereby protecting neurons from ischemic damage and preserving cognitive function.[3][5]

It is noteworthy that in preclinical studies, this compound did not appear to reduce the gene expression of IL-1β or SGLT1 itself, but rather inhibited the detrimental downstream effects of SGLT1 activation.[3][5] This suggests that this compound's neuroprotective effect is mediated by blocking the transporter's function rather than altering its expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in a mouse model of vascular cognitive impairment induced by asymmetric common carotid artery surgery (ACAS).

Table 1: Effects of this compound on Cognitive Function

Behavioral TestAnimal ModelTreatment GroupKey FindingReference
Morris Water MazeACAS MiceThis compoundReversed the ACAS-induced longer escape latencies.[5]
Wire Hang TestACAS MiceThis compoundReversed the ACAS-induced decrease in the latency to fall.[4][5]

Table 2: Histological and Molecular Effects of this compound

AnalysisTissue/Cell TypeTreatment GroupKey FindingReference
Hematoxylin/Eosin StainingMouse HippocampusThis compoundInhibited pyknotic cell death.[3][4][5]
Gene Expression (SGLT1, IL-1β, TNF-α, MCP-1)Mouse BrainThis compoundDid not normalize the ACAS-induced increase in gene expressions.[3][5]
Cell Survival AssayIL-1β-treated PC12HS cellsThis compoundIncreased the survival rates of cells.[3][4][5]

Experimental Protocols

Animal Model of Vascular Cognitive Impairment

A mouse model of small vessel disease is created using asymmetric common carotid artery surgery (ACAS).[4]

  • Animals: Male mice are typically used.

  • Surgery: Under anesthesia, the right common carotid artery is permanently ligated, while the left common carotid artery is stenosed to a diameter of approximately 0.18 mm using a 7-0 silk suture. Sham-operated mice undergo the same surgical procedure without ligation or stenosis.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

Drug Administration
  • Compound: this compound is administered orally.

  • Dosage: A typical dose used in mouse studies is 10 mg/kg/day.

  • Administration Route: Oral gavage.

  • Duration: Treatment is typically initiated after the ACAS surgery and continued for a period of 2 to 4 weeks.[4][5]

Behavioral Testing

This test is used to assess spatial learning and memory.[5]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Mice are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) is recorded.

    • Probe Test: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

This test evaluates motor function and grip strength.[4][5]

  • Apparatus: A wire cage lid or a similar wire grid.

  • Procedure: Mice are placed on the wire grid, which is then inverted. The latency to fall is recorded.

Histological and Molecular Analysis

This is used to assess neuronal cell death in the hippocampus.[3][4][5]

  • Tissue Preparation: Brains are harvested, fixed in formalin, and embedded in paraffin. Coronal sections of the hippocampus are prepared.

  • Staining: Sections are stained with H&E to visualize cell morphology.

  • Analysis: The number of pyknotic (dead) cells in the CA1 region of the hippocampus is quantified.

This is used to measure the mRNA levels of SGLT1 and inflammatory markers.[3][5]

  • RNA Extraction: Total RNA is extracted from brain tissue.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • qPCR: Quantitative real-time PCR is performed using specific primers for SGLT1, IL-1β, TNF-α, and MCP-1. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

This assay assesses the protective effect of this compound against IL-1β-induced cell death.[3][4][5]

  • Cell Line: PC12HS cells are a commonly used neuronal cell line.

  • Treatment: Cells are treated with IL-1β in the presence or absence of this compound.

  • Analysis: Cell viability is measured using a standard assay such as the MTT assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Pathophysiological Cascade in VCI cluster_1 Therapeutic Intervention with this compound Ischemia Cerebral Ischemia (e.g., from ACAS) Inflammation Neuroinflammation Ischemia->Inflammation IL1b ↑ IL-1β Inflammation->IL1b SGLT1_exp ↑ Neuronal SGLT1 Expression IL1b->SGLT1_exp SGLT1_act ↑ SGLT1 Activity SGLT1_exp->SGLT1_act Neuronal_Death Neuronal Cell Death SGLT1_act->Neuronal_Death VCI Vascular Cognitive Impairment Neuronal_Death->VCI This compound This compound SGLT1_inhibition Inhibition of SGLT1 Activity This compound->SGLT1_inhibition SGLT1_inhibition->Neuronal_Death Blocks

Caption: Proposed mechanism of this compound in VCI.

G cluster_0 In Vivo Experimental Workflow Start Start: Male Mice ACAS ACAS or Sham Surgery Start->ACAS Treatment This compound (10 mg/kg/day) or Vehicle (p.o.) ACAS->Treatment Behavior Behavioral Testing (Morris Water Maze, Wire Hang Test) Treatment->Behavior Sacrifice Sacrifice Behavior->Sacrifice Analysis Histological & Molecular Analysis of Brain Tissue Sacrifice->Analysis End End: Data Analysis Analysis->End

Caption: In vivo experimental workflow for VCI studies.

G cluster_0 In Vitro Experimental Workflow Start Start: PC12HS Cells Treatment Treatment: - Control - IL-1β - IL-1β + this compound Start->Treatment Incubation Incubation Treatment->Incubation Assay Cell Survival Assay (e.g., MTT) Incubation->Assay End End: Data Analysis Assay->End

Caption: In vitro experimental workflow for neuroprotection studies.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound holds promise as a therapeutic agent for vascular cognitive impairment. Its neuroprotective effects, mediated through the inhibition of neuronal SGLT1, offer a novel and targeted approach to mitigating the downstream consequences of cerebral ischemia. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research in this area.

Future studies should aim to:

  • Elucidate the precise molecular mechanisms downstream of SGLT1 inhibition that lead to neuroprotection.

  • Investigate the efficacy of this compound in other animal models of VCI and at different stages of the disease.

  • Explore potential synergistic effects of this compound with other therapeutic agents.

  • Ultimately, translate these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with VCI.

The development of this compound for VCI represents an exciting opportunity to address a critical unmet need in cognitive neurology and offers hope for patients at risk of or suffering from this debilitating condition.

References

Mizagliflozin for Post-Bariatric Hypoglycemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-bariatric hypoglycemia (PBH) is a debilitating and increasingly recognized complication of bariatric surgery, characterized by recurrent episodes of hypoglycemia following meals. These episodes can lead to significant neuroglycopenic symptoms, impacting patients' quality of life and daily functioning. Mizagliflozin, a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), has emerged as a promising therapeutic candidate for the management of PBH. This technical guide provides an in-depth overview of the clinical studies investigating this compound for PBH, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying physiological mechanisms.

Mechanism of Action of this compound in Post-Bariatric Hypoglycemia

This compound is an orally administered small molecule that acts as a selective inhibitor of SGLT1, a transporter protein primarily located in the brush border membrane of enterocytes in the small intestine.[1] In the context of post-bariatric anatomy, where rapid transit of nutrients into the small intestine can lead to exaggerated insulin secretion and subsequent hypoglycemia, this compound's mechanism is particularly relevant.

By inhibiting SGLT1, this compound locally modulates glucose absorption in the gastrointestinal tract.[1] This leads to a delayed and reduced uptake of glucose from the intestinal lumen into the bloodstream. The consequences of this action are twofold:

  • Blunting of Postprandial Glucose Spikes: By slowing glucose absorption, this compound mitigates the rapid and excessive rise in blood glucose levels that often occurs after a meal in individuals who have undergone bariatric surgery.

  • Modulation of Incretin Hormone Secretion: The altered glucose absorption profile influences the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Studies have shown that this compound can decrease peak GIP levels.[2] The effect on GLP-1 appears to be less significant in some study subsets.[2]

This combined effect on glucose absorption and incretin release helps to attenuate the postprandial hyperinsulinemia that is the hallmark of PBH, thereby preventing the subsequent drop in blood glucose to hypoglycemic levels.

Clinical Studies of this compound in Post-Bariatric Hypoglycemia

Two key Phase 2 clinical trials, VGX 001-011 and VGX 001-012, have evaluated the efficacy and safety of this compound in patients with PBH.

Study VGX 001-011

This was a multi-center, randomized, sequential crossover, single ascending dose study designed to assess the safety, tolerability, and pharmacodynamic response to this compound in PBH patients.[2]

Study VGX 001-012

Following the positive results from the initial study, a multi-center, randomized, single-blind, placebo-controlled, dose-ranging, and regimen-finding trial was initiated.[3] This study aimed to identify optimal dosing strengths and frequencies for future clinical development.[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the this compound clinical trials in patients with post-bariatric hypoglycemia.

Table 1: Efficacy of this compound in Patients with Baseline Hypoglycemia (Glucose Nadir <70 mg/dL) in Study VGX 001-011 [2]

ParameterThis compound (All Capsule Doses)p-value
Change from Baseline Mean Glucose Nadir 19.3 ± 14.7 mg/dL0.013

Table 2: Overall Efficacy of this compound (All Capsule Doses) in All Subjects in Study VGX 001-011 [2]

ParameterThis compound (All Capsule Doses)p-value
Mean Glucose Nadir Change from Baseline 12.6 ± 22.5 mg/dL0.045
Mean Peak Glucose Change from Baseline -29 ± 36.4 mg/dL0.027
Mean Peak Insulin Change from Baseline -165 ± 237 uU/ml0.012

Table 3: Efficacy of this compound (5.0 mg and 10.0 mg Doses Combined) in Patients with Hypoglycemia on Placebo in Study VGX 001-012 [3]

ParameterThis compound vs. Placebop-value
Change from Placebo Mean Glucose Nadir 18.0 ± 7.75 mg/dL0.028
Mean Peak Glucose Change from Placebo -57.6 ± -47.2 mg/dL0.004
Mean Peak Insulin Change from Placebo -156.5 ± -89.5 uU/ml0.074

Table 4: Effect of this compound on Hypoglycemic Events in Study VGX 001-012 [3]

ParameterThis compound (5 mg and 10 mg combined) vs. Placebop-value
Reduction in Level 3 Hypoglycemia Events/Day -0.260.003
Reduction in Level 2 Hypoglycemic Events (5 mg) 30.3%N/A
Reduction in Level 2 Hypoglycemic Events (10 mg) 75.5%N/A

Experimental Protocols

A critical component of the clinical evaluation of this compound in the context of PBH is the use of provocative tests to simulate postprandial glucose and insulin dynamics. The Mixed Meal Tolerance Test (MMTT) was the primary method used in the this compound trials.

Mixed Meal Tolerance Test (MMTT) Protocol for Study VGX 001-011
  • Objective: To assess the safety, tolerability, and pharmacodynamic response to this compound after a standardized meal.

  • Patient Preparation: Patients were required to fast for a minimum of 8 hours overnight before the test.[5]

  • Test Meal Composition: A liquid meal of 350 kcal with the following macronutrient distribution was administered:[5]

    • Carbohydrates: 57%

    • Protein: 15%

    • Fat: 28%

  • Procedure:

    • A baseline blood sample was obtained after the overnight fast.

    • The assigned dose of this compound (or placebo/water at baseline) was administered with water.

    • 20 (±5) minutes after drug administration, the liquid MMTT was consumed.[5]

    • Pharmacodynamic blood samples for glucose and insulin were collected at various time points from 0 to 180 minutes post-meal.[2]

  • Endpoints: The primary endpoints included safety and the change in glucose nadir from baseline. Secondary endpoints included changes from baseline in peak plasma glucose and peak insulin. Exploratory endpoints in a subset of patients included levels of GLP-1 and GIP.[2]

Mixed Meal Tolerance Test (MMTT) Protocol for Study VGX 001-012
General Considerations for Oral Glucose Tolerance Test (OGTT) in Post-Bariatric Patients

Although not the primary provocative test in the this compound studies, the OGTT is sometimes used in the evaluation of PBH. However, its use is debated due to the high incidence of adverse effects in this population.

  • Standard Protocol: A 75-gram oral glucose load is administered after an overnight fast, with blood glucose and insulin levels measured at baseline and for up to 4 hours.[7]

  • Challenges in the Post-Bariatric Population: The rapid transit of the glucose load can induce severe dumping syndrome and profound hypoglycemia, making the test poorly tolerated and potentially risky.[8][9] For this reason, the MMTT is generally considered a more physiologically relevant and safer alternative for evaluating postprandial glucose metabolism in patients who have undergone bariatric surgery.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in this guide.

Mizagliflozin_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Oral Intake Oral Intake Glucose Glucose Oral Intake->Glucose Digestion SGLT1 SGLT1 Glucose->SGLT1 Absorption Blood Glucose Blood Glucose SGLT1->Blood Glucose Transport This compound This compound This compound->SGLT1 Inhibits Insulin Release Insulin Release Blood Glucose->Insulin Release Stimulates GIP Release GIP Release Blood Glucose->GIP Release Stimulates Insulin Release->Blood Glucose Lowers

Caption: Mechanism of Action of this compound in the Intestinal Enterocyte.

MMTT_Workflow Patient Fasting (>=8h) Patient Fasting (>=8h) Baseline Blood Sample Baseline Blood Sample Patient Fasting (>=8h)->Baseline Blood Sample Administer this compound/Placebo Administer this compound/Placebo Baseline Blood Sample->Administer this compound/Placebo Wait 20 min Wait 20 min Administer this compound/Placebo->Wait 20 min Administer MMTT Liquid Meal Administer MMTT Liquid Meal Wait 20 min->Administer MMTT Liquid Meal Serial Blood Sampling (0-180 min) Serial Blood Sampling (0-180 min) Administer MMTT Liquid Meal->Serial Blood Sampling (0-180 min) Analyze Glucose, Insulin, GIP Analyze Glucose, Insulin, GIP Serial Blood Sampling (0-180 min)->Analyze Glucose, Insulin, GIP

Caption: Experimental Workflow for the Mixed Meal Tolerance Test (MMTT).

Conclusion

This compound represents a targeted and promising therapeutic approach for the management of post-bariatric hypoglycemia. By selectively inhibiting intestinal SGLT1, it addresses the core pathophysiological drivers of this condition: rapid glucose absorption and subsequent hyperinsulinemia. The clinical data to date demonstrate a favorable safety and efficacy profile, with significant improvements in glucose nadir and reductions in peak glucose and insulin levels. Further clinical development will be crucial to fully establish the role of this compound as a first-in-class treatment for this challenging and often debilitating complication of bariatric surgery. This guide provides a comprehensive technical foundation for researchers and clinicians working in this evolving field.

References

Mizagliflozin: A Deep Dive into its Anti-Inflammatory and Antioxidative Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), is emerging as a promising therapeutic agent beyond its primary role in glycemic control. A growing body of preclinical evidence highlights its significant effects on mitigating inflammation and oxidative stress, key drivers in the pathophysiology of numerous diseases, including diabetic complications. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action in these critical pathways, supported by a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the broader therapeutic potential of this compound.

Introduction

Chronic inflammation and oxidative stress are intertwined pathological processes that contribute to cellular damage and the progression of a wide range of diseases. In the context of metabolic disorders such as diabetes, hyperglycemia exacerbates these processes, leading to complications like diabetic nephropathy and cardiomyopathy.[1] this compound, by selectively inhibiting SGLT1 in the small intestine, reduces glucose absorption and postprandial glucose excursions.[2] However, its therapeutic benefits appear to extend beyond this primary mechanism, with recent studies demonstrating direct effects on inflammatory and oxidative stress pathways. This guide will explore the experimental evidence supporting these non-glycemic effects of this compound.

Effects on Inflammatory Pathways

This compound has been shown to modulate key inflammatory signaling pathways, leading to a reduction in the expression and production of pro-inflammatory cytokines.

Downregulation of Pro-inflammatory Cytokines

In vivo and in vitro studies have demonstrated that this compound treatment significantly reduces the levels of several key pro-inflammatory mediators. In a model of diabetic nephropathy using db/db mice, this compound administration led to a marked decrease in the mRNA expression of Interleukin-1β (IL-1β), Transforming Growth Factor-β (TGF-β), and Tumor Necrosis Factor-α (TNF-α) in kidney tissue.[1] These findings were corroborated in cultured mesangial cells exposed to high glucose conditions, where this compound treatment dose-dependently decreased the protein levels of IL-1β and TNF-α.[1]

Another study in a mouse model of vascular cognitive impairment also noted that while this compound did not reduce the increased mRNA expressions of IL-1β and TNF-α in the brain, it did reduce the mRNA expression of Monocyte Chemoattractant Protein-1 (MCP-1), another crucial inflammatory chemokine.[3]

Tabulated Summary of Anti-Inflammatory Effects
Marker Experimental Model Treatment Group Dosage Outcome Reference
IL-1β mRNAdb/db mice kidneyThis compound (low dose)0.5 mg/kgSignificant decrease vs. control[1]
IL-1β mRNAdb/db mice kidneyThis compound (high dose)1.0 mg/kgSignificant decrease vs. control[1]
IL-1β ProteinHigh glucose-treated mesangial cellsThis compoundLow and High concentrationsSignificant decrease vs. high glucose[1]
TNF-α mRNAdb/db mice kidneyThis compound (low dose)0.5 mg/kgNo significant change[1]
TNF-α mRNAdb/db mice kidneyThis compound (high dose)1.0 mg/kgSignificant decrease vs. control[1]
TNF-α ProteinHigh glucose-treated mesangial cellsThis compoundHigh concentrationSignificant decrease vs. high glucose[1]
TGF-β mRNAdb/db mice kidneyThis compound (low dose)0.5 mg/kgSignificant decrease vs. control[1]
TGF-β mRNAdb/db mice kidneyThis compound (high dose)1.0 mg/kgSignificant decrease vs. control[1]
TGF-β ProteinHigh glucose-treated mesangial cellsThis compoundLow and High concentrationsSignificant decrease vs. high glucose[1]
MCP-1 mRNAACAS mouse brainThis compoundNot specifiedReduced increased expression[3]
Signaling Pathway Visualization

The anti-inflammatory effects of this compound are hypothesized to be mediated, in part, through the inhibition of SGLT1, which in turn may modulate downstream signaling cascades that are activated by high glucose levels.

HG High Glucose SGLT1 SGLT1 HG->SGLT1 Activates ROS Intracellular ROS Production SGLT1->ROS This compound This compound This compound->SGLT1 Inhibits NF_kB NF-κB Activation ROS->NF_kB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Cytokines Upregulates

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Effects on Oxidative Stress

This compound has demonstrated a robust capacity to counteract oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing the levels of oxidative damage markers.

Enhancement of Antioxidant Defense Mechanisms

In a study on diabetic nephropathy, this compound treatment in high glucose-exposed mesangial cells led to a significant increase in the levels of key antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-PX).[1][2][4] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Reduction of Oxidative Stress Markers

Concurrently with the increase in antioxidant enzyme activity, this compound treatment was shown to significantly decrease the levels of Malondialdehyde (MDA), a well-established marker of lipid peroxidation and oxidative stress.[1][2][4] This reduction in MDA indicates a decrease in oxidative damage to cellular membranes.

Tabulated Summary of Antioxidative Effects
Marker Experimental Model Treatment Group Outcome Reference
Superoxide Dismutase (SOD)High glucose-treated mesangial cellsThis compoundSignificant increase vs. high glucose[1][2][4]
Catalase (CAT)High glucose-treated mesangial cellsThis compoundSignificant increase vs. high glucose[1][2]
Glutathione Peroxidase (GSH-PX)High glucose-treated mesangial cellsThis compoundSignificant increase vs. high glucose[1][2]
Malondialdehyde (MDA)High glucose-treated mesangial cellsThis compoundSignificant decrease vs. high glucose[1][2][4]
Oxidative Stress Regulation Workflow

The following diagram illustrates the experimental workflow used to assess the impact of this compound on oxidative stress markers in mesangial cells.

start Isolate Mesangial Cells culture Culture Cells start->culture treatment Induce High Glucose Stress ± this compound culture->treatment assays Biochemical Assays treatment->assays sod SOD Activity assays->sod cat CAT Activity assays->cat gsh GSH-PX Activity assays->gsh mda MDA Levels assays->mda

Figure 2: Experimental workflow for assessing oxidative stress markers.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the anti-inflammatory and antioxidative effects of this compound.

In Vivo Model: Diabetic Nephropathy in db/db Mice
  • Animal Model: Male db/db mice were used as a model for type 2 diabetes and diabetic nephropathy.[1][2]

  • Treatment Groups:

    • Control group (db/m mice)

    • Diabetic group (db/db mice)

    • This compound low dose group (0.5 mg/kg)

    • This compound high dose group (1.0 mg/kg)[2][4]

  • Administration: this compound was administered via oral gavage daily for 8 weeks.[4]

  • Sample Collection: At the end of the treatment period, kidney tissues were collected for analysis.

  • Analysis:

    • qRT-PCR: Total RNA was extracted from kidney tissues, and quantitative real-time polymerase chain reaction was performed to measure the mRNA expression levels of IL-1β, TNF-α, and TGF-β.[1]

In Vitro Model: High Glucose-Treated Mesangial Cells
  • Cell Line: Mouse mesangial cells (MCs) were used.[1]

  • Culture Conditions: Cells were cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Normal glucose group (5.5 mmol/L glucose)

    • High glucose group (25 mmol/L glucose)

    • High glucose + this compound (various concentrations) group[2]

  • Analysis:

    • Western Blot: Protein lysates were collected to determine the protein levels of IL-1β, TNF-α, and TGF-β.[2]

    • Biochemical Assays: Commercially available kits were used to measure the activity of SOD, CAT, and GSH-PX, and the concentration of MDA in cell lysates.[1][2]

Logical Relationship of this compound's Dual Action

The interplay between the anti-inflammatory and antioxidative effects of this compound is crucial to its overall therapeutic potential.

This compound This compound SGLT1_Inhibition SGLT1 Inhibition This compound->SGLT1_Inhibition Increased_Antioxidants Increased Antioxidant Enzyme Activity This compound->Increased_Antioxidants Reduced_Glucose_Uptake Reduced Cellular Glucose Uptake SGLT1_Inhibition->Reduced_Glucose_Uptake Reduced_ROS Decreased ROS Production Reduced_Glucose_Uptake->Reduced_ROS Reduced_Inflammation Reduced Pro-inflammatory Cytokine Production Reduced_ROS->Reduced_Inflammation Cellular_Protection Cellular Protection and Amelioration of Diabetic Complications Reduced_ROS->Cellular_Protection Increased_Antioxidants->Cellular_Protection Reduced_Inflammation->Cellular_Protection

References

The Preclinical Profile of Mizagliflozin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1). The information presented herein is collated from various preclinical studies, offering a comprehensive resource for professionals in the field of drug development and gastrointestinal and metabolic research.

Introduction

This compound is an orally administered, selective SGLT1 inhibitor developed for therapeutic applications.[1] SGLT1 is predominantly expressed in the small intestine, where it is responsible for the absorption of glucose and galactose.[2] By inhibiting this transporter, this compound effectively reduces intestinal glucose absorption. This mechanism of action has been explored for its potential in managing conditions such as chronic constipation and postprandial hyperglycemia.[3][4] This document summarizes the key preclinical data, experimental methodologies, and known signaling pathways associated with this compound.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in preclinical models, primarily in rats, have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies reveal that this compound is designed to act locally in the intestine with minimal systemic exposure.

Orally administered this compound is poorly absorbed, leading to a very low absolute bioavailability of just 0.02% in rats.[2] Following administration, the compound that is absorbed is rapidly cleared from circulation.[2] The primary route of excretion for orally administered this compound is through the feces, accounting for 98.4% of the dose, with minimal urinary excretion (0.8%).[2] The main metabolite identified is the aglycone form, KP232, which is found in the intestine.[2] In plasma, KP232 and its glucuronide are the predominant species.[2]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (0.3 mg/kg)Oral (3 mg/kg)Citation
Half-life (t½) 0.23 hours1.14 hours[2]
Absolute Bioavailability N/A0.02%[2]
Primary Route of Excretion N/AFeces (98.4%)[2]
Major Metabolite N/AKP232 (aglycone)[2]

Note: Cmax, Tmax, and AUC values for preclinical models were not explicitly available in the reviewed literature.

Experimental Protocol: Rat Pharmacokinetic Study

This protocol describes a typical experimental design for assessing the pharmacokinetics of this compound in rats.

  • Animals: Male Sprague-Dawley rats are used.[2]

  • Administration:

    • Intravenous (IV): this compound is administered at a dose of 0.3 mg/kg.[2]

    • Oral (PO): this compound is administered by gavage at a dose of 3 mg/kg.[2] For excretion studies, [14C]-labeled this compound is used.[2]

  • Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. Urine and feces are collected over 24 hours to determine excretion patterns.[2]

  • Bioanalysis: Plasma, urine, and fecal samples are analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its metabolites.

  • Data Analysis: Pharmacokinetic parameters, including half-life and bioavailability, are calculated from the concentration-time data using non-compartmental analysis.

Mandatory Visualization: Pharmacokinetic Study Workflow

Pharmacokinetic Study Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) Fasting Fasting (e.g., 12 hours) AnimalAcclimation->Fasting IV_Admin Intravenous Dosing (0.3 mg/kg) Fasting->IV_Admin PO_Admin Oral Gavage (3 mg/kg) Fasting->PO_Admin BloodSampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8h) IV_Admin->BloodSampling PO_Admin->BloodSampling ExcretaCollection Urine & Feces Collection (over 24h) PO_Admin->ExcretaCollection Bioanalysis LC-MS/MS Analysis of This compound & Metabolites BloodSampling->Bioanalysis ExcretaCollection->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate t½, Bioavailability) Bioanalysis->PK_Analysis Pharmacodynamic Study Workflow cluster_pre Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animals Select Animals (e.g., Rats or Dogs) Induction Induce Constipation Animals->Induction Induction_Details Loperamide Administration (Dogs) or Low-Fiber Diet (Rats) Induction->Induction_Details Grouping Randomize into Groups (Vehicle, this compound) Induction_Details->Grouping Treatment Daily Oral Administration of this compound Grouping->Treatment Fecal_Collection Daily Fecal Collection Treatment->Fecal_Collection Analysis Measure Endpoints: - Fecal Wet Weight - Stool Frequency Fecal_Collection->Analysis Result Compare Treatment vs. Vehicle Group Analysis->Result SGLT1 Inhibition Signaling Pathway cluster_stress Diabetic Condition / High Glucose cluster_sglt1 SGLT1 Activity cluster_mapk MAPK Signaling Cascade cluster_apoptosis Apoptotic Machinery HighGlucose High Glucose Stress SGLT1 SGLT1 HighGlucose->SGLT1 CellStress Increased Intracellular Na+ & Cellular Stress SGLT1->CellStress JNK p-JNK (Active) CellStress->JNK Activates p38 p-p38 (Active) CellStress->p38 Activates Bax Bax Expression ↑ JNK->Bax Bcl2 Bcl-2 Expression ↓ JNK->Bcl2 Caspase3 Caspase-3 Activation JNK->Caspase3 p38->Bax p38->Bcl2 p38->Caspase3 Apoptosis Cardiomyocyte Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis This compound This compound This compound->SGLT1 Inhibits

References

The Effect of Mizagliflozin on GLP-1 Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizagliflozin, a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), is designed to act locally within the gastrointestinal tract with minimal systemic absorption. Its primary mechanism of delaying intestinal glucose absorption has prompted investigations into its effects on various metabolic parameters, including the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1). This technical guide synthesizes the available clinical data on the impact of this compound on GLP-1 secretion, details the experimental methodologies employed in these studies, and illustrates the underlying physiological pathways. The evidence presents a conflicting picture: a clinical pharmacology study and subsequent reports in the context of functional constipation suggest this compound enhances GLP-1 secretion, whereas a more recent clinical trial in patients with post-bariatric hypoglycemia found no significant effect on circulating GLP-1 levels. This paper aims to present the current data, clarify the methodologies, and provide a framework for understanding these divergent findings.

Data Presentation: this compound's Effect on GLP-1

The impact of this compound on GLP-1 secretion has been evaluated in different clinical contexts, yielding contradictory results. The following tables summarize the quantitative and qualitative findings from key clinical trials.

Clinical Trial in Post-Bariatric Hypoglycemia (PBH)

A recent study (NCT05541939) evaluating this compound for the treatment of post-bariatric hypoglycemia reported no significant impact on GLP-1 levels.

Table 1: Effect of this compound on Circulating GLP-1 in Patients with Post-Bariatric Hypoglycemia [1][2]

EndpointTreatment ArmsOutcomeQuantitative Data
Circulating GLP-1This compound (2.5 mg, 5.0 mg, 10.0 mg capsules; 2.5 mg liquid) vs. BaselineNo significant effectSpecific data not provided in the abstract, but the conclusion of "no significant effect" was explicitly stated.[1]
Studies in Functional Constipation

Earlier research, including a Phase 2 trial and a preceding clinical pharmacology study, indicated that this compound enhances GLP-1 secretion in patients with functional constipation. However, specific quantitative data from these studies are not available in the cited publications.

Table 2: Reported Effect of this compound on GLP-1 in Patients with Functional Constipation [3]

Study TypeTreatment ArmsReported Outcome on GLP-1Quantitative Data
Phase 2 Trial (Fukudo S, et al., 2018)This compound 5 mg or 10 mg once daily vs. PlaceboCites a previous clinical pharmacology study where GLP-1 secretion was "enhanced".[3]Not reported in the publication.
Clinical Pharmacology Study (referenced in Fukudo S, et al., 2018)Not specified"elevated concentrations of GLP-1" and "GLP-1 secretion was enhanced".[3]Not available in the cited literature.
Letter to the Editor (Fukudo S & Kaku K, 2019)This compound 5 mg or 10 mg once dailyMentions the promotion of GLP-1 by short-chain fatty acids as a related phenomenon.[4]GLP-1 levels were not reported in this publication (focused on glucose and insulin).[4]

Experimental Protocols

The differing results may be attributable to variations in patient populations, study design, and specific methodologies.

Protocol for Post-Bariatric Hypoglycemia Study (NCT05541939)
  • Study Design : A randomized, sequential crossover, single-dose study.[1][2]

  • Participants : Nine patients (8 female, 1 male, aged 30-69 years) with confirmed post-bariatric hypoglycemia.[1][2]

  • Intervention : Participants were randomized to one of two arms. Arm A received 2.5 mg and 5.0 mg this compound capsules at sequential visits. Arm B received a 2.5 mg liquid formulation and a 10.0 mg capsule at sequential visits. A baseline Mixed Meal Tolerance Test (MMTT) was performed on all patients.[1][2]

  • Procedure : this compound was administered 20 minutes prior to the MMTT.[1]

  • Sample Collection : Pharmacodynamic blood samples were collected at various time points between 0 and 180 minutes post-MMTT administration.[1]

  • Endpoint Measurement : GLP-1 and Gastric Inhibitory Polypeptide (GIP) were examined as exploratory endpoints in a subset of patients.[1][2] The specific assay used for GLP-1 measurement was not detailed in the available abstract.

Protocol for Functional Constipation Studies
  • Phase 2 Trial (Fukudo S, et al., 2018)

    • Study Design : A multicentre, randomized, double-blind, placebo-controlled Phase 2 trial.[3][5]

    • Participants : Patients aged 20 years or older with functional constipation or constipation-predominant irritable bowel syndrome, recruited from 32 hospitals in Japan.[3][5]

    • Intervention : Patients were randomly assigned to receive this compound 5 mg, this compound 10 mg, or placebo, taken orally once daily after breakfast for 4 weeks.[3]

    • Endpoint Measurement : The primary outcome was the change in spontaneous bowel movements. GLP-1 was not a measured endpoint in this specific trial, but the authors refer to a previous clinical pharmacology study where it was reportedly enhanced.[3]

  • Randomised Open-Label Study (NCT02343978, reported by Fukudo & Kaku, 2019)

    • Study Design : A randomised, open-label study.[4]

    • Participants : Twenty-five patients with functional constipation (n=13 for 5 mg, n=12 for 10 mg).[4]

    • Intervention : Oral administration of this compound 5 mg or 10 mg once daily, 30 minutes after breakfast for 2 weeks.[4]

    • Procedure : Blood glucose and insulin levels were measured at 0, 30, 60, and 120 minutes after a standard breakfast.[4]

    • Endpoint Measurement : This study reported data on plasma glucose and insulin but did not report GLP-1 levels.[4]

Signaling Pathways and Visualizations

Proposed Mechanism of SGLT1 Inhibition on GLP-1 Secretion

The primary hypothesis for how SGLT1 inhibition may lead to increased GLP-1 secretion involves a delayed and distal delivery of intestinal glucose. This creates a substrate for gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which in turn stimulate L-cells to release GLP-1.

SGLT1_Inhibition_GLP1_Pathway cluster_lumen Intestinal Lumen (Proximal) cluster_enterocyte Enterocyte cluster_distal Intestinal Lumen (Distal) cluster_lcell L-Cell This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits Glucose Glucose Glucose->SGLT1 Transported by Absorption Glucose Absorption SGLT1->Absorption Mediates DistalGlucose Increased Distal Glucose Absorption->DistalGlucose Reduced Proximal Absorption Leads To Microbiota Gut Microbiota DistalGlucose->Microbiota Fermented by SCFAs SCFAs Microbiota->SCFAs Produces FFAR FFAR2/3 SCFAs->FFAR Activates GLP1_Secretion GLP-1 Secretion FFAR->GLP1_Secretion Stimulates

Caption: Proposed pathway of this compound-induced GLP-1 secretion.

Experimental Workflow for the PBH Clinical Trial

The workflow for the clinical trial in patients with post-bariatric hypoglycemia (NCT05541939) involved a screening and baseline period followed by a crossover treatment design.

PBH_Trial_Workflow cluster_setup Study Setup cluster_armA Treatment Arm A cluster_armB Treatment Arm B cluster_analysis Analysis Screening Patient Screening (n=9 with PBH) Baseline Baseline MMTT Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization A_P1 Period 1: 2.5 mg Miza Capsule + MMTT Randomization->A_P1 B_P1 Period 1: 2.5 mg Miza Liquid + MMTT Randomization->B_P1 A_Washout ~7 Day Washout A_P1->A_Washout PD_Samples PD Sampling (0-180 min) A_P1->PD_Samples A_P2 Period 2: 5.0 mg Miza Capsule + MMTT A_Washout->A_P2 A_P2->PD_Samples B_Washout ~7 Day Washout B_P1->B_Washout B_P1->PD_Samples B_P2 Period 2: 10.0 mg Miza Capsule + MMTT B_Washout->B_P2 B_P2->PD_Samples Analysis Analyze Glucose, Insulin, GLP-1, GIP PD_Samples->Analysis

Caption: Workflow of the this compound trial in post-bariatric hypoglycemia.

Discussion and Conclusion

The effect of this compound on GLP-1 secretion remains an area with conflicting clinical evidence. Early-phase studies in the context of treating functional constipation suggested an enhancement of GLP-1 secretion, a finding consistent with the proposed mechanism of action for intestinal SGLT1 inhibitors.[3][6] This mechanism posits that by blocking glucose absorption in the proximal intestine, this compound increases glucose delivery to the distal small intestine and colon. Here, gut microbiota metabolize the excess glucose into short-chain fatty acids (SCFAs), which then stimulate L-cells to secrete GLP-1.

However, a more recent, methodologically distinct study in a different patient population—those with post-bariatric hypoglycemia—found no significant change in circulating GLP-1 levels.[1][2] Several factors could contribute to this discrepancy:

  • Patient Population: The gut microbiome and hormonal milieu of patients with functional constipation may differ significantly from those who have undergone bariatric surgery. The altered gastrointestinal anatomy and transit time in post-bariatric patients could influence the delivery of glucose to the distal gut and the subsequent microbial fermentation and L-cell response.

  • Study Duration and Dosing: The constipation trials involved multi-week dosing,[3][4] which may be necessary to induce significant changes in the gut microbiota composition required for enhanced SCFA production. In contrast, the PBH study was a single-dose administration design,[1][2] which may not have been sufficient to elicit a delayed, microbiome-mediated GLP-1 response.

  • Measurement and Methodology: Without access to the full quantitative data and specific assay methodologies from the earlier studies, a direct comparison is challenging. The timing of blood draws relative to the meal and drug administration is critical for capturing the dynamics of GLP-1 secretion, which can be biphasic.

References

Mizagliflozin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] Initially investigated for its potential as an antidiabetic agent, its unique mechanism of action, primarily localized to the gastrointestinal tract, has led to its exploration for other therapeutic applications, including the management of functional constipation and post-bariatric hypoglycemia.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Identifiers

This compound is a complex organic molecule with the systematic IUPAC name 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide. Its chemical structure is characterized by a glucose moiety linked to a pyrazole ring, which is further connected to a substituted phenoxypropylamine chain.

IdentifierValue
IUPAC Name 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide
CAS Number 666843-10-3
Molecular Formula C₂₈H₄₄N₄O₈
Molecular Weight 564.68 g/mol
SMILES Cc1cc(OCCCNCC(C)(C)C(=O)N)ccc1Cc1c(O[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)n[nH]c1C(C)C
InChI InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid. It is a potent inhibitor of human SGLT1 with a Ki of 27 nM and exhibits high selectivity over SGLT2 (over 300-fold).[1]

PropertyValueReference
Mechanism of Action Selective SGLT1 Inhibitor[1][2]
Ki (hSGLT1) 27 nM[1]
Selectivity (SGLT1 vs. SGLT2) >300-fold[1]
Solubility Methanol: 250 mg/mL; DMSO: 100 mg/mL

Pharmacokinetics (in vivo, rat model)

Studies in rats have shown that this compound has low systemic bioavailability following oral administration, consistent with its intended local action in the intestine.

ParameterIntravenous (0.3 mg/kg)Oral (3 mg/kg)Reference
Half-life (t₁/₂) 0.23 h1.14 h[4][5]
Absolute Bioavailability -0.02%[4][5]
Primary Route of Elimination Feces (98.4% after oral administration)Feces (98.4% after oral administration)[4][5][6]
Major Metabolite KP232 (aglycone)KP232 (aglycone)[4][5][6]

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated the effects of this compound on glucose metabolism and bowel function.

IndicationKey FindingsReference
Functional Constipation Increased spontaneous bowel movements per week compared to placebo.[7][8]
Post-Bariatric Hypoglycemia Improved glucose nadir, and reduced peak glucose and insulin levels.[9][10]
Healthy Volunteers Reduced postprandial blood glucose and insulin levels in a dose-dependent manner.[10]

Experimental Protocols

In Vitro SGLT1 Inhibition Assay

A common method to determine the inhibitory activity of this compound on SGLT1 involves the use of cells transiently expressing the transporter.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay Transfect Cells Transfect Cells Culture Cells Culture Cells Transfect Cells->Culture Cells 2 days Incubate Incubate Culture Cells->Incubate Wash Cells Wash Cells Incubate->Wash Cells Measure Radioactivity Measure Radioactivity Wash Cells->Measure Radioactivity Determine Ki Determine Ki Measure Radioactivity->Determine Ki Data Analysis

Workflow for in vitro SGLT1 inhibition assay.

Methodology:

  • Cell Transfection: COS-7 cells, or a similar suitable cell line, are transiently transfected with a plasmid containing the coding sequence for human SGLT1.

  • Cell Culture: The transfected cells are cultured for approximately 48 hours to allow for transporter expression.

  • Inhibition Assay: The cells are incubated in an uptake buffer containing varying concentrations of this compound and a radiolabeled substrate of SGLT1, such as ¹⁴C-labeled α-methylglucopyranoside (AMG), for a defined period (e.g., 1 hour) at 37°C.

  • Washing: The cells are washed to remove any unbound radiolabeled substrate.

  • Measurement: The radioactivity within the cells is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated by analyzing the reduction in substrate uptake at different concentrations of this compound.

In Vivo Pharmacokinetic Study in Rats

The pharmacokinetic profile of this compound has been characterized in rats following both intravenous and oral administration.

G cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis IV_Admin Intravenous (0.3 mg/kg) Blood_Sampling Blood Samples (various time points) IV_Admin->Blood_Sampling Oral_Admin Oral Gavage (3 mg/kg) Oral_Admin->Blood_Sampling Excreta_Collection Urine & Feces (up to 24h) Oral_Admin->Excreta_Collection LC_MS LC-MS/MS Analysis (Plasma, Urine, Feces) Blood_Sampling->LC_MS Excreta_Collection->LC_MS Metabolite_Profiling Metabolite Identification LC_MS->Metabolite_Profiling Pharmacokinetic_Parameters Determine t₁/₂, Bioavailability, etc. Metabolite_Profiling->Pharmacokinetic_Parameters G Dietary_Carbohydrates Dietary_Carbohydrates Glucose_in_Lumen Glucose_in_Lumen Dietary_Carbohydrates->Glucose_in_Lumen Digestion SGLT1 SGLT1 Glucose_in_Lumen->SGLT1 Enterocyte Enterocyte SGLT1->Enterocyte Glucose & Na⁺ Co-transport Glucose_Absorption Glucose_Absorption Enterocyte->Glucose_Absorption This compound This compound This compound->SGLT1 Inhibits

References

Mizagliflozin: A Technical Guide to Target Engagement and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target engagement and downstream signaling pathways of Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1). This document consolidates key preclinical and clinical data, details experimental methodologies, and visualizes complex biological processes to support ongoing research and drug development efforts.

Core Mechanism: SGLT1 Inhibition

This compound is a small molecule inhibitor that selectively targets SGLT1, a transmembrane protein primarily responsible for the absorption of glucose and galactose in the small intestine.[1] By competitively binding to SGLT1, this compound effectively blocks the transport of these monosaccharides from the intestinal lumen into the enterocytes, thereby reducing postprandial glucose absorption.[2]

Target Engagement and Selectivity

This compound exhibits high affinity for human SGLT1. In vitro studies have demonstrated its potent inhibitory activity and significant selectivity over SGLT2, the predominant glucose transporter in the kidneys.[3]

Table 1: this compound In Vitro Binding Affinity and Selectivity

TargetParameterValueReference
Human SGLT1Ki27 nM[3]
Human SGLT2Ki8170 nM[3]
Selectivity Ratio (SGLT2 Ki / SGLT1 Ki) ~300-fold [3]

Downstream Signaling Pathways

The inhibition of intestinal SGLT1 by this compound initiates a cascade of downstream signaling events that extend beyond the modulation of glucose absorption. These pathways contribute to its therapeutic effects in various physio-pathological conditions, including metabolic disorders and inflammatory diseases.

Hormonal Modulation: GLP-1 Secretion

A key downstream effect of this compound is the enhancement of glucagon-like peptide-1 (GLP-1) secretion.[2][4] By inhibiting glucose uptake in the proximal small intestine, this compound leads to an increased delivery of glucose to the distal parts of the intestine, where it stimulates L-cells to release GLP-1.[2] This mechanism is thought to involve the metabolism of glucose by the gut microbiome to short-chain fatty acids (SCFAs), which in turn activate G-protein coupled receptors on L-cells, triggering GLP-1 secretion.[2]

GLP1_Secretion_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Proximal) cluster_distal_lumen Intestinal Lumen (Distal) cluster_lcell L-Cell (Distal) Glucose Glucose SGLT1 SGLT1 Glucose->SGLT1 Transport Increased Glucose Increased Glucose Microbiota Microbiota Increased Glucose->Microbiota Metabolized by SCFAs SCFAs Microbiota->SCFAs Produces GPCRs GPCRs SCFAs->GPCRs Activates GLP1_Release GLP-1 Release GPCRs->GLP1_Release Triggers This compound This compound This compound->SGLT1 Inhibits

This compound-induced GLP-1 secretion pathway.
Anti-inflammatory and Anti-apoptotic Pathways

Preclinical studies have revealed that this compound exerts anti-inflammatory and anti-apoptotic effects in models of diabetic cardiomyopathy and vascular cognitive impairment. These effects are mediated, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5]

In conditions of cellular stress, such as hyperglycemia, the activation of SGLT1 can lead to an influx of sodium and subsequent cellular damage. By inhibiting SGLT1, this compound is proposed to mitigate this stress, leading to a downstream reduction in the phosphorylation and activation of JNK and p38 MAPK.[5] This, in turn, can attenuate the expression of pro-inflammatory cytokines and pro-apoptotic proteins.

JNK_p38_Pathway Cellular Stress Cellular Stress SGLT1_Activation SGLT1 Activation Cellular Stress->SGLT1_Activation JNK_p38_Activation JNK/p38 MAPK Activation SGLT1_Activation->JNK_p38_Activation This compound This compound This compound->SGLT1_Activation Inhibits Inflammation Inflammation (IL-1β, TNF-α) JNK_p38_Activation->Inflammation Apoptosis Apoptosis JNK_p38_Activation->Apoptosis

This compound's effect on the JNK/p38 MAPK pathway.
Modulation of Oxidative Stress and Inflammatory Mediators

In the context of diabetic nephropathy, this compound has been shown to ameliorate kidney injury by inhibiting inflammation and oxidative stress.[6] Studies in diabetic mouse models and mesangial cells have demonstrated that this compound treatment leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as a decrease in markers of oxidative stress.[6][7]

Oxidative_Stress_Pathway This compound This compound SGLT1_Inhibition SGLT1 Inhibition This compound->SGLT1_Inhibition Inflammatory_Cytokines ↓ IL-1β, TNF-α SGLT1_Inhibition->Inflammatory_Cytokines Oxidative_Stress ↓ Oxidative Stress SGLT1_Inhibition->Oxidative_Stress

This compound's impact on inflammation and oxidative stress.

Clinical Trial Data

Multiple clinical trials have evaluated the efficacy and safety of this compound in various patient populations. The following tables summarize key quantitative findings from these studies.

Table 2: Efficacy of this compound in Functional Constipation (NCT02281630) [4][8]

ParameterPlacebo (n=86)This compound 5 mg (n=85)This compound 10 mg (n=86)p-value (vs. Placebo)
Change from baseline in spontaneous bowel movements/week (at week 1) 1.80 (1.80)3.85 (3.96)5.85 (6.01)<0.0001

Data are presented as mean (SD).

Table 3: Effect of this compound on Postprandial Glucose and Insulin in Functional Constipation (NCT02343978) [9]

ParameterThis compound 5 mg (n=13)This compound 10 mg (n=12)
Change in AUC for plasma glucose Not significantly changedSignificantly reduced (p=0.043)
Change in AUC for plasma insulin Not significantly changedSignificantly reduced (p=0.007)

AUC: Area under the curve.

Table 4: Efficacy of this compound in Post-Bariatric Hypoglycemia (NCT05721729) - Preliminary Data [10]

Parameter (in patients with nadir <70 mg/dL on placebo)This compound (5 and 10 mg TID combined)p-value
Increase in glucose nadir +20.0 (12.4) mg/dL (56% increase)0.028
Decrease in peak glucose -73.2 (24.6) mg/dL (33.7% decrease)0.031
Decrease in peak insulin -253.2 (201.1) mIU/mL (63.7% decrease)0.031

Data are presented as Mean Change (SD).

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human SGLT1 and SGLT2.

Methodology:

  • Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with plasmids encoding for human SGLT1 or SGLT2 using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Incubation: Two days post-transfection, the cells are incubated in an uptake buffer containing varying concentrations of this compound and a radiolabeled, non-metabolizable glucose analog (e.g., 14C-labeled α-methylglucopyranoside - AMG) at 37°C for 1 hour.

  • Washing and Measurement: The cells are then washed to remove excess radiolabeled substrate.

  • Data Analysis: The radioactivity within the cells is measured using a scintillation counter (e.g., Topcount). The inhibitory constant (Ki) is calculated by analyzing the concentration-response curve of this compound's inhibition of radiolabeled AMG uptake.

SGLT_Inhibition_Assay Start Start Transfect Transfect COS-7 cells with hSGLT1 or hSGLT2 plasmids Start->Transfect Incubate Incubate cells with this compound and 14C-AMG Transfect->Incubate Wash Wash cells to remove excess 14C-AMG Incubate->Wash Measure Measure intracellular radioactivity Wash->Measure Analyze Calculate Ki value Measure->Analyze End End Analyze->End

Workflow for the in vitro SGLT inhibition assay.
Animal Models

1. Loperamide-Induced Constipation Model (Dog):

  • Objective: To evaluate the pro-motility effects of this compound.

  • Protocol: Dogs are administered loperamide to induce constipation, characterized by reduced fecal frequency and increased stool hardness. Subsequently, this compound is orally administered, and changes in fecal wet weight, frequency, and consistency are monitored and compared to a control group.[3][11]

2. Low-Fiber-Diet-Induced Constipation Model (Rat):

  • Objective: To assess the efficacy of this compound in a diet-induced constipation model.

  • Protocol: Rats are fed a low-fiber diet to induce constipation. This compound is then administered orally, and its effects on fecal parameters are evaluated.[3][11]

3. Diabetic Nephropathy Model (db/db mice):

  • Objective: To investigate the renal-protective effects of this compound.

  • Protocol: Genetically diabetic db/db mice are used as a model for diabetic nephropathy. This compound is administered via oral gavage for a specified period (e.g., 8 weeks).[6] Key endpoints include changes in albuminuria, blood glucose levels, and histological examination of kidney tissue for markers of inflammation and fibrosis.[6]

4. Vascular Cognitive Impairment Model (Mouse):

  • Objective: To determine the neuroprotective effects of this compound.

  • Protocol: A model of small vessel disease is created in mice, for example, through asymmetric common carotid artery surgery (ACAS), to induce vascular cognitive impairment.[12] this compound is administered, and cognitive function is assessed using behavioral tests like the Morris water maze.[12][13] Brain tissue is analyzed for markers of neuronal death, inflammation, and SGLT1 expression.[12]

Conclusion

This compound is a highly selective SGLT1 inhibitor with a multifaceted mechanism of action. Its primary engagement with intestinal SGLT1 not only modulates postprandial glucose and insulin levels but also triggers a cascade of downstream signaling events. These include the enhancement of GLP-1 secretion and the attenuation of inflammatory and apoptotic pathways, such as the JNK and p38 MAPK pathways. The preclinical and clinical data summarized in this guide underscore the therapeutic potential of this compound in a range of conditions and provide a solid foundation for further investigation by researchers and drug development professionals.

References

Mizagliflozin's Impact on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), primarily acts in the gastrointestinal tract to modulate glucose absorption. This targeted mechanism of action creates a unique luminal environment with an increased concentration of unabsorbed glucose, which in turn is hypothesized to significantly impact the composition and metabolic activity of the gut microbiota. While direct, comprehensive clinical data detailing the specific modulations of the gut microbiome by this compound are emerging, this guide synthesizes the current understanding based on its mechanism of action and data from related SGLT inhibitors. This document outlines the theoretical framework, potential microbial shifts, downstream metabolic consequences, and standardized experimental protocols for investigating these interactions.

Mechanism of Action: SGLT1 Inhibition in the Gut

SGLT1 is a high-affinity transporter responsible for the absorption of glucose and galactose from the intestinal lumen into enterocytes. This compound selectively inhibits this transporter, leading to a significant increase in the concentration of these monosaccharides in the distal small intestine and colon. This excess luminal glucose becomes a readily available substrate for microbial fermentation.

Anticipated Impact on Gut Microbiota Composition

The increased availability of carbohydrates in the colon is expected to favor the proliferation of saccharolytic (carbohydrate-fermenting) bacteria. This shift in the microbial ecosystem is anticipated to lead to:

  • An increase in the abundance of beneficial bacteria: Genera known for their ability to ferment carbohydrates and produce beneficial metabolites, such as Bifidobacterium and Lactobacillus, may see a rise in their populations.

  • A potential shift in the Firmicutes to Bacteroidetes ratio: While the direction of this shift can be complex and influenced by baseline microbiota and diet, an increase in carbohydrate availability often favors certain members of the Firmicutes phylum that are efficient at energy harvesting from carbohydrates.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of unabsorbed glucose by the gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules have profound effects on host physiology.

While specific quantitative data for this compound is not yet widely published, studies on other SGLT inhibitors provide insights into potential changes.

Table 1: Summary of Potential Gut Microbiota Changes with SGLT Inhibition

Phylum/GenusExpected Change with SGLT1 InhibitionSupporting Evidence from other SGLT InhibitorsCitation
BifidobacteriumIncreaseIncreased abundance observed with canagliflozin in mice with chronic kidney disease.[1]
LactobacillusIncreaseDapagliflozin increased the abundance of Lactobacillaceae.[2]
SCFA-producing bacteria (e.g., Roseburia, Eubacterium, Faecalibacterium)IncreaseEmpagliflozin elevated levels of SCFA-producing bacteria.[2]

Note: These are potential changes based on the mechanism of action and data from other SGLT inhibitors. The actual impact of this compound may vary.

Downstream Signaling and Metabolic Consequences

The alterations in the gut microbiota and the production of SCFAs initiate a cascade of downstream signaling events that contribute to the therapeutic effects of this compound.

Glucagon-Like Peptide-1 (GLP-1) Secretion

SCFAs, particularly butyrate and propionate, are known to stimulate intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1).[1] GLP-1 is an incretin hormone with multiple beneficial metabolic effects, including:

  • Stimulation of glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppression of glucagon secretion from pancreatic α-cells.

  • Slowing of gastric emptying.

  • Promotion of satiety and reduction of food intake.

The increased GLP-1 secretion is a key indirect mechanism through which this compound may exert its metabolic benefits beyond the direct inhibition of glucose absorption.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_host Host System This compound This compound SGLT1 SGLT1 on Enterocytes This compound->SGLT1 Inhibits Glucose Increased Luminal Glucose Microbiota Gut Microbiota (Saccharolytic Bacteria) Glucose->Microbiota Fermentation Substrate SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Produces L_Cell Intestinal L-Cells SCFAs->L_Cell Stimulates SGLT1->Glucose Blocks Absorption GLP1 GLP-1 Secretion L_Cell->GLP1 Secretes Metabolic_Effects Improved Glycemic Control Increased Satiety GLP1->Metabolic_Effects Leads to

This compound's Mechanism of Action and Downstream Signaling.

Experimental Protocols for Investigating this compound's Impact on Gut Microbiota

To elucidate the precise effects of this compound on the gut microbiota, a combination of in vivo studies and multi-omics analyses is required.

In Vivo Animal Studies

A typical experimental workflow would involve treating animal models (e.g., mice or rats) with this compound and collecting fecal samples at baseline and various time points throughout the study.

Experimental_Workflow cluster_study_design In Vivo Study Design cluster_analysis Sample Analysis Animal_Model Animal Models (e.g., db/db mice) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Fecal Sample Collection (T0) Acclimation->Baseline Treatment Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Baseline->Treatment Timepoints Fecal Sample Collection (e.g., T1, T2, T3) Treatment->Timepoints DNA_Extraction Fecal DNA Extraction Timepoints->DNA_Extraction Metabolomics Fecal Metabolomics (SCFA Analysis) Timepoints->Metabolomics Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatics and Statistical Analysis Sequencing->Bioinformatics Metabolomics->Bioinformatics

Experimental Workflow for a Preclinical Study.
Key Methodologies

5.2.1 Fecal Sample Collection and DNA Extraction: Fecal pellets should be collected fresh and immediately stored at -80°C to preserve microbial DNA and metabolites. DNA extraction should be performed using a validated kit that is effective for a diverse range of bacterial cell walls (e.g., bead-beating based methods).

5.2.2 16S rRNA Gene Sequencing: This technique is used to profile the bacterial composition of the fecal samples.

  • Target Region: The V3-V4 hypervariable region of the 16S rRNA gene is commonly targeted for amplification.

  • PCR Amplification: High-fidelity DNA polymerase should be used to minimize PCR errors.

  • Sequencing Platform: A high-throughput sequencing platform such as Illumina MiSeq or HiSeq is typically used.

  • Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads, chimeras, and adapters. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.

5.2.3 Fecal Metabolomics for SCFA Quantification: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying SCFAs.

  • Sample Preparation: Fecal samples are homogenized, acidified, and extracted with an organic solvent.

  • Derivatization: SCFAs are often derivatized to enhance their volatility for GC analysis.

  • GC-MS Analysis: Samples are injected into a GC-MS system for separation and detection.

  • Quantification: SCFA concentrations are determined by comparing peak areas to those of a standard curve of known concentrations.

Table 2: Summary of Experimental Methodologies

ParameterMethodKey Considerations
Microbiota Composition 16S rRNA gene sequencingChoice of hypervariable region, DNA extraction method, and bioinformatic pipeline can influence results.
SCFA Quantification Gas Chromatography-Mass Spectrometry (GC-MS)Proper sample handling and derivatization are critical for accurate quantification.
GLP-1 Levels ELISA or Luminex assayPlasma samples should be collected in the presence of a DPP-4 inhibitor to prevent GLP-1 degradation.

Conclusion

This compound, through its selective inhibition of intestinal SGLT1, presents a compelling case for significant modulation of the gut microbiota. The anticipated increase in luminal glucose is expected to foster a saccharolytic microbial environment, leading to an increase in beneficial bacteria and the production of SCFAs. These changes are likely to contribute to the therapeutic effects of this compound, particularly through the stimulation of GLP-1 secretion. Further research employing standardized, multi-omics approaches is necessary to fully elucidate the specific microbial signature associated with this compound treatment and to harness this knowledge for therapeutic optimization.

References

Mizagliflozin: A Technical Guide to its Therapeutic Potential in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mizagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), presents a promising therapeutic avenue for a range of metabolic disorders.[1][2] By primarily targeting SGLT1 in the small intestine, this compound effectively reduces postprandial glucose absorption, a key factor in glycemic control.[1][3] This technical guide provides a comprehensive overview of the current preclinical and clinical evidence supporting this compound's potential. It delves into its mechanism of action, summarizes key quantitative data from clinical trials and preclinical studies, and provides detailed experimental protocols for the pivotal experiments cited. Furthermore, this guide visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key pathophysiological feature of many of these conditions is dysregulated glucose homeostasis, particularly postprandial hyperglycemia. This compound emerges as a targeted therapy designed to mitigate these glucose excursions by inhibiting SGLT1, the primary transporter responsible for glucose and galactose absorption in the gastrointestinal tract.[3] Its high selectivity for SGLT1 over SGLT2 (303-fold) minimizes off-target effects on renal glucose reabsorption, potentially offering a favorable safety profile.[1][2] This document synthesizes the existing scientific literature to provide a detailed technical resource for professionals engaged in metabolic disease research and drug development.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of SGLT1 located on the apical membrane of enterocytes in the small intestine. This inhibition directly blocks the absorption of dietary glucose and galactose.

The consequences of this targeted inhibition are multifaceted:

  • Reduced Postprandial Glucose Excursions: By delaying and reducing the influx of glucose into the bloodstream after a meal, this compound lowers postprandial plasma glucose and insulin levels.[3]

  • Incretin Hormone Modulation: The increased presence of glucose in the lower gastrointestinal tract is thought to stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial metabolic effects, including enhanced insulin secretion, suppressed glucagon release, and delayed gastric emptying.[4][5][6][7]

  • Amelioration of Glucotoxicity: In conditions like diabetic nephropathy, reducing glucose absorption can alleviate the glucotoxic burden on various tissues, leading to downstream benefits such as reduced inflammation and oxidative stress.[8]

The following diagram illustrates the proposed signaling pathway for this compound's action in the intestine.

Mizagliflozin_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_downstream Downstream Effects Dietary Glucose Dietary Glucose SGLT1 SGLT1 Glucose_Intracellular Intracellular Glucose SGLT1->Glucose_Intracellular Glucose Uptake Increased GLP-1 Increased GLP-1 Secretion SGLT1->Increased GLP-1 Indirect Stimulation Bloodstream Bloodstream Glucose_Intracellular->Bloodstream GLUT2 (basolateral) Reduced PPG Reduced Postprandial Glucose (PPG) Bloodstream->Reduced PPG This compound This compound This compound->SGLT1 Inhibition

Proposed mechanism of this compound in the intestinal enterocyte.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vitro SGLT1 Inhibition
ParameterValueSpeciesReference
Ki (SGLT1) 27 nMHuman[1][2][9]
Selectivity (SGLT2/SGLT1) 303-foldHuman[1][2]
Table 2: Preclinical Efficacy in a Diabetic Nephropathy Mouse Model (db/db mice)
ParameterControl (db/db)This compound (0.5 mg/kg)This compound (1.0 mg/kg)Reference
Blood Glucose No significant changeNo significant changeDecreased[8]
Body Weight No significant changeNo significant changeSignificantly increased[8]
Food Intake No significant changeNo significant changeDecreased[8]
Urinary Albumin HighSignificantly reducedSignificantly reduced[8]
COL1A1 mRNA (kidney) IncreasedNo significant changeSignificantly decreased[8]
TNF-α mRNA (kidney) IncreasedNo significant changeNo significant change[8]
IL-1β mRNA (kidney) IncreasedNo significant changeNo significant change[8]
SOD, CAT, GSH (MCs) LowSignificantly elevatedSignificantly elevated[8]
MDA (MCs) HighSignificantly reducedSignificantly reduced[8]
TNF-α, IL-1β (MCs) HighSignificantly downregulatedSignificantly downregulated[8]

MC = Mesangial Cells; SOD = Superoxide Dismutase; CAT = Catalase; GSH = Glutathione; MDA = Malondialdehyde

Table 3: Clinical Efficacy in Functional Constipation (NCT02343978)
ParameterBaseline (5 mg group)Week 2 (5 mg group)Baseline (10 mg group)Week 2 (10 mg group)Reference
Spontaneous Bowel Movements/week 2.13 (SD 0.45)7.99 (SD 9.35)1.76 (SD 0.62)6.81 (SD 4.94)[3]
Postprandial Plasma Glucose (1 hr) -Lower (not significant)-Significantly lower[3]
Postprandial Plasma Glucose (2 hr) -Lower (not significant)-Significantly lower[3]
Postprandial Insulin (1 hr) -Lower (not significant)-Significantly lower[3]
Postprandial Insulin (2 hr) -Significantly lower-Significantly lower[3]
AUC Glucose -No significant change-Significantly reduced (P=0.043)[3]
AUC Insulin -No significant change-Significantly reduced (P=0.007)[3]
Table 4: Clinical Efficacy in Post-Bariatric Hypoglycemia (NCT05541939 & NCT05721729)
ParameterPlaceboThis compound (2.5 mg)This compound (5.0 mg)This compound (10.0 mg)Reference
Change in Glucose Nadir (mg/dL) -+6.2+4.0+31.5[10]
Mean Change in Glucose Nadir (capsules, mg/dL) -\multicolumn{3}{c}{+12.6 (SD 22.5), p=0.045}[10]
Change in Peak Plasma Glucose (mg/dL) --6.2-37-48[10]
Mean Change in Peak Plasma Glucose (capsules, mg/dL) -\multicolumn{3}{c}{-29 (SD 36.4), p=0.027}[10]
Change in Peak Insulin (uU/ml) --143-180-174[10]
Mean Change in Peak Insulin (capsules, uU/ml) -\multicolumn{3}{c}{-165 (SD 237), p=0.012}[10]
Effect on GLP-1 -\multicolumn{3}{c}{No significant effect}[10]
Effect on GIP -\multicolumn{3}{c}{Decreased peak levels and AUC}[10]
Increase in Glucose Nadir (in patients with nadir <70 mg/dL, mg/dL) -\multicolumn{3}{c}{+20.0 (SD 12.4), p=0.028}[11]
Decrease in Peak Glucose (in patients with nadir <70 mg/dL, mg/dL) -\multicolumn{3}{c}{-73.2 (SD 24.6), p=0.031}[11]
Decrease in Peak Insulin (in patients with nadir <70 mg/dL, mIU/ml) -\multicolumn{3}{c}{-253.2 (SD 201.1), p=0.031}[11]

Experimental Protocols

In Vitro SGLT1 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against human SGLT1 and SGLT2.

Methodology: [4][9]

  • Cell Culture and Transfection: COS-7 cells are cultured under standard conditions. The cells are transiently transfected with plasmids expressing either human SGLT1 or SGLT2 using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Uptake Assay: Two days post-transfection, the cells are incubated in an uptake buffer at 37°C for 1 hour. The buffer contains varying concentrations of this compound and a radiolabeled, non-metabolizable glucose analog, such as 14C-labeled alpha-methylglucopyranoside (AMG).

  • Measurement of Radioactivity: Following incubation, the cells are washed to remove extracellular radiolabel. The intracellular radioactivity is then measured using a scintillation counter (e.g., Topcount).

  • Data Analysis: The inhibitory constant (Ki) is calculated by analyzing the concentration-dependent inhibition of radiolabeled AMG uptake.

In_Vitro_Assay_Workflow A COS-7 Cell Culture B Transient Transfection (hSGLT1 or hSGLT2 plasmid) A->B C Incubation (1 hr, 37°C) with this compound and 14C-AMG B->C D Cell Lysis and Radioactivity Measurement C->D E Data Analysis (Ki determination) D->E

Workflow for the in vitro SGLT1 inhibition assay.
Preclinical Diabetic Nephropathy Study in db/db Mice

Objective: To evaluate the effect of this compound on the progression of diabetic nephropathy in a mouse model of type 2 diabetes.

Methodology: [8]

  • Animal Model: Male db/db mice, a genetic model of type 2 diabetes and obesity, are used. Age-matched db/+ mice serve as non-diabetic controls.

  • Acclimation and Grouping: After a two-week acclimation period, the db/db mice are randomly assigned to three groups: vehicle control, this compound (0.5 mg/kg/day), and this compound (1.0 mg/kg/day).

  • Drug Administration: this compound, suspended in a 0.5% methylcellulose solution, or vehicle is administered daily via oral gavage for 8 weeks.

  • Sample Collection: Blood samples are collected periodically. During the final two days of the study, 24-hour urine samples are collected using metabolic cages. At the end of the 8-week treatment period, mice are euthanized, and kidney tissues are harvested.

  • Biochemical and Histological Analysis: Plasma glucose and urinary albumin concentrations are measured. Kidney tissues are processed for histological examination (e.g., PAS staining) and gene expression analysis (e.g., qRT-PCR for COL1A1, TNF-α, IL-1β).

  • Cell Culture Experiments: Mesangial cells are isolated from the kidneys and cultured under high glucose conditions to assess the direct effects of this compound on cellular markers of inflammation and oxidative stress.

db_db_Mouse_Study_Workflow A db/db Mice (and db/+ controls) B Randomization into Treatment Groups (Vehicle, Miza 0.5 mg/kg, Miza 1.0 mg/kg) A->B C 8 Weeks of Daily Oral Gavage B->C D Sample Collection (Blood, 24h Urine, Kidneys) C->D E Biochemical, Histological, and Gene Expression Analysis D->E

Workflow for the preclinical diabetic nephropathy study.
Clinical Trial in Post-Bariatric Hypoglycemia (NCT05541939)

Objective: To assess the safety, tolerability, and effect of this compound on postprandial glucose and insulin levels in patients with post-bariatric hypoglycemia.

Methodology: [10][12][13]

  • Study Design: A randomized, sequential crossover, single-dose study.

  • Participants: Nine patients (8 female, 1 male, aged 30-69 years) with a diagnosis of post-bariatric hypoglycemia.

  • Intervention: Participants were randomized to one of two treatment arms. Each participant received a baseline Mixed Meal Tolerance Test (MMTT). Subsequently, they received single doses of this compound at different visits, with a washout period in between. The tested formulations included 2.5 mg and 5.0 mg capsules, and a 2.5 mg liquid formulation, as well as a 10.0 mg capsule.

  • Assessments: Pharmacodynamic blood samples for plasma glucose and insulin were collected at multiple time points (from 0 to 180 minutes) following the MMTT. Safety and tolerability were monitored throughout the study.

  • Endpoints: The primary endpoints were safety and the change in glucose nadir from baseline. Secondary endpoints included changes in peak plasma glucose and insulin. Exploratory endpoints included GLP-1 and GIP levels.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising therapeutic agent for managing metabolic disorders characterized by postprandial hyperglycemia. Its targeted action in the gut offers a distinct mechanism of action compared to other anti-diabetic agents.

Key Strengths:

  • Potent and Selective SGLT1 Inhibition: Ensures targeted action with minimal off-target effects.

  • Effective Reduction of Postprandial Glucose: Addresses a key driver of metabolic dysregulation.

  • Potential for Broader Metabolic Benefits: Evidence of reduced inflammation and oxidative stress in preclinical models suggests benefits beyond glycemic control.

Areas for Further Research:

  • Long-term Efficacy and Safety: Larger and longer-duration clinical trials are needed to establish the long-term safety and efficacy of this compound in various patient populations with metabolic disorders.

  • Effects on Lipid Profile: While SGLT2 inhibitors have shown some effects on lipid metabolism, the specific impact of the selective SGLT1 inhibitor this compound on lipid profiles requires further investigation.

  • Cardiovascular Outcomes: Dedicated cardiovascular outcome trials will be necessary to determine if the metabolic benefits of this compound translate into a reduction in cardiovascular events.

  • Detailed Signaling Pathways: Further research is needed to fully elucidate the intracellular signaling pathways that are modulated by this compound, particularly in relation to its anti-inflammatory and antioxidant effects.

Conclusion

This compound, with its unique mechanism of selectively inhibiting intestinal SGLT1, holds significant promise for the treatment of metabolic disorders. The preclinical and clinical data gathered to date demonstrate its ability to effectively modulate postprandial glucose and insulin levels, with a favorable safety profile. The ongoing and future research will be crucial in fully defining its therapeutic role and potential to address the unmet needs of patients with metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Mizagliflozin In Vitro Assay Using COS-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Mizagliflozin on the sodium-glucose cotransporter 1 (SGLT1) using a transiently transfected COS-7 cell line.

Introduction

This compound is a potent and selective inhibitor of SGLT1, a transporter primarily responsible for glucose absorption in the small intestine.[1][2] In contrast, SGLT2 is the main glucose reabsorber in the kidneys.[2] The selectivity of this compound for SGLT1 over SGLT2 is a key characteristic of its pharmacological profile. This document outlines a non-radioactive, cell-based assay to quantify the inhibitory potency of this compound on human SGLT1 (hSGLT1) expressed in COS-7 cells. The protocol is adapted from established methods for screening SGLT inhibitors.[3][4][5]

Mechanism of Action

SGLT1 transports glucose into cells against a concentration gradient by coupling it with the downhill transport of sodium ions. This compound competitively binds to SGLT1, thereby blocking glucose transport. This assay measures the uptake of a fluorescent glucose analog, 1-N-dodecyl-β-D-maltoside (1-NBDG), in the presence of varying concentrations of this compound to determine its inhibitory potency.[3][6]

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space SGLT1 SGLT1 Transporter Na_int Na+ SGLT1->Na_int Transport Glucose_int Glucose SGLT1->Glucose_int Transport Na_ext Na+ Na_ext->SGLT1 Binds Glucose_ext Glucose Glucose_ext->SGLT1 Binds This compound This compound This compound->SGLT1 Inhibits

Figure 1: Mechanism of SGLT1 Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against human SGLT1 and SGLT2.

CompoundTargetSpeciesParameterValue (nM)
This compoundSGLT1HumanKi27.0[7][8]
This compoundSGLT2HumanKi8170[7][8]
This compoundSGLT1RatIC50166[7]

Experimental Protocols

Materials and Reagents
  • COS-7 cells (ATCC® CRL-1651™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® LTX Reagent or similar transfection reagent

  • Human SGLT1 expression vector (e.g., pcDNA3.1-hSGLT1)

  • Sodium Buffer (Krebs-Ringer-Henseleit solution): 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl2, 2.2 mM CaCl2, 10 mM HEPES, pH 7.4

  • Choline Buffer: 120 mM Choline Chloride, 4.7 mM KCl, 1.2 mM MgCl2, 2.2 mM CaCl2, 10 mM HEPES, pH 7.4

  • 1-NBDG (fluorescent glucose analog)

  • This compound

  • NaOH solution (0.2 N)

  • HCl solution (0.2 N)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Part 1: Cell Culture and Transient Transfection of COS-7 Cells
  • Cell Seeding:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • The day before transfection, seed 5 x 10^4 cells per well in a 96-well plate containing 100 µL of complete growth medium.[9]

    • Ensure cells are 50-80% confluent on the day of transfection.[9]

  • Transfection:

    • For each well, dilute 0.4 µg of the hSGLT1 expression vector into 25 µL of Opti-MEM®.[10]

    • In a separate tube, dilute 0.5 µL of transfection reagent into 25 µL of Opti-MEM®, mix gently, and incubate for 5 minutes at room temperature.[10]

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[10]

    • Remove the growth medium from the cells and add the 50 µL transfection complex to each well.[10]

    • After 4-6 hours, replace the transfection medium with 100 µL of fresh, complete growth medium.[10]

    • Incubate the cells for 24-48 hours before performing the uptake assay to allow for sufficient protein expression.[10]

Part 2: SGLT1 Inhibition Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Sodium Buffer to achieve the desired final concentrations for the dose-response curve.

    • Prepare a working solution of 160 µM 1-NBDG in Sodium Buffer.[11]

  • Glucose Uptake Assay:

    • Wash the transfected cells twice with 100 µL of Choline Buffer per well.

    • Add 50 µL of Sodium Buffer containing the desired concentration of this compound (or vehicle control) to each well and incubate for 15 minutes at 37°C.

    • To initiate the uptake, add 50 µL of the 160 µM 1-NBDG solution (final concentration will be 80 µM) to each well.

    • Incubate the plate for 1.5 hours at 37°C.[11]

    • To stop the uptake, wash the cells three times with 100 µL of ice-cold Choline Buffer.

  • Quantification of Glucose Uptake:

    • Lyse the cells by adding 50 µL of 0.2 N NaOH to each well and incubate for 30-60 minutes at room temperature.[3]

    • Neutralize the lysate by adding 50 µL of 0.2 N HCl to each well.[3]

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 1-NBDG (e.g., ~465 nm excitation and ~540 nm emission).

Part 3: Data Analysis
  • Background Subtraction:

    • Determine the background fluorescence from wells containing untransfected cells or cells incubated in Choline Buffer (sodium-independent uptake). Subtract this background from all other readings.

  • Calculation of Percent Inhibition:

    • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Seed COS-7 cells in 96-well plate A2 Transfect cells with hSGLT1 expression vector A1->A2 A3 Incubate for 24-48h for protein expression A2->A3 B1 Wash cells with Choline Buffer A3->B1 B2 Pre-incubate with This compound B1->B2 B3 Add 1-NBDG to initiate uptake B2->B3 B4 Incubate for 1.5h at 37°C B3->B4 B5 Wash with cold Choline Buffer to stop B4->B5 C1 Lyse cells and neutralize B5->C1 C2 Measure fluorescence C1->C2 C3 Calculate % Inhibition C2->C3 C4 Plot dose-response curve and determine IC50 C3->C4

Figure 2: Experimental Workflow for this compound In Vitro Assay.

References

Application Notes and Protocols for Mizagliflozin Administration in db/db Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of mizagliflozin, a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor, in the widely used db/db mouse model of type 2 diabetes. The protocols and data presented are synthesized from published research to guide the design and execution of preclinical studies evaluating the therapeutic potential of this compound.

Introduction

This compound is an investigational drug that selectively inhibits SGLT1, a transporter primarily found in the small intestine responsible for glucose and galactose absorption. By blocking intestinal glucose absorption, this compound offers a potential therapeutic approach for managing hyperglycemia in type 2 diabetes. The db/db mouse is a well-established model of genetic obesity, insulin resistance, and hyperglycemia, making it a relevant model for studying the efficacy of anti-diabetic agents like this compound.

Data Presentation

The following tables summarize the reported effects of this compound administration on key physiological and biochemical parameters in db/db diabetic mice.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [1][2]

ParameterControl (db/db)This compound (0.5 mg/kg)This compound (1.0 mg/kg)Duration
Blood Glucose ElevatedNo significant changeDecreased8 weeks
Body Weight IncreasedNo significant changeSubstantial increase8 weeks
Food Intake Normal for modelNo significant changeDecreased8 weeks
Albuminuria ElevatedSignificantly reducedSignificantly reduced (comparable to low dose)8 weeks

Table 2: Effects of this compound on Gene Expression in Renal Tissue of db/db Mice [1]

Gene TargetControl (db/db)This compound (0.5 mg/kg)This compound (1.0 mg/kg)Duration
COL1A1 mRNA Significantly higher than non-diabetic controlsNo significant impactSignificantly decreased8 weeks
Nrf2 mRNA Greatly enhancedEffectively loweredEffectively lowered8 weeks

Experimental Protocols

Animal Model
  • Strain: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) are typically used as the diabetic model.

  • Control: Age-matched male db/+ littermates serve as non-diabetic controls.

  • Age: Studies have initiated treatment in 10-week-old mice.[1]

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

This compound Administration Protocol

This protocol is for the oral administration of this compound to db/db mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Animal balance

  • Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)

  • Syringes (1 ml)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 0.5 mg/kg and 1.0 mg/kg doses).

    • Ensure the solution is well-mixed before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to accurately calculate the volume of the dosing solution to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

    • Insert the gavage needle carefully into the esophagus. The animal should swallow the needle. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension or vehicle control.

    • Carefully remove the gavage needle.

    • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

  • Dosing Regimen:

    • Dosages: Low dose (0.5 mg/kg) and high dose (1.0 mg/kg) have been reported.[1][2]

    • Route of Administration: Stomach gavage.[1][2]

    • Frequency: Once daily.

    • Duration: 8 weeks.[1][2]

Sample Collection and Analysis
  • Blood Collection: Blood samples can be collected periodically (e.g., via tail vein) to monitor blood glucose levels. At the end of the study, terminal blood collection can be performed for a comprehensive analysis of various biomarkers.

  • Urine Collection: 24-hour urine samples can be collected using metabolic cages to measure parameters like urinary albumin and creatinine.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., kidneys) are collected for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).

Visualizations

Signaling Pathways

mizagliflozin_pathway This compound This compound SGLT1 SGLT1 Inhibition This compound->SGLT1 Inflammation Inflammation SGLT1->Inflammation Inhibits Oxidative_Stress Oxidative Stress SGLT1->Oxidative_Stress Inhibits COL1A1 COL1A1 mRNA SGLT1->COL1A1 Downregulates Nrf2 Nrf2 mRNA SGLT1->Nrf2 Downregulates JNK_p38 JNK/p38 MAPK Pathway SGLT1->JNK_p38 Inhibits Amelioration Amelioration of Diabetic Complications Inflammation->Amelioration Oxidative_Stress->Amelioration COL1A1->Amelioration Nrf2->Amelioration JNK_p38->Amelioration

Caption: Proposed signaling pathway of this compound in db/db mice.

Experimental Workflow

experimental_workflow Start Start: 10-week-old db/db and db/+ mice Acclimation Acclimation (1 week) Start->Acclimation Grouping Randomization into Groups: - Control (Vehicle) - this compound (0.5 mg/kg) - this compound (1.0 mg/kg) Acclimation->Grouping Treatment Daily Oral Gavage (8 weeks) Grouping->Treatment Monitoring In-life Monitoring: - Blood Glucose - Body Weight - Food Intake Treatment->Monitoring Urine_Collection 24h Urine Collection (Metabolic Cages) Treatment->Urine_Collection Endpoint Endpoint (18 weeks): Euthanasia & Sample Collection Monitoring->Endpoint Urine_Collection->Endpoint Analysis Analysis: - Blood Biomarkers - Urine Albumin - Kidney Histology - Gene/Protein Expression Endpoint->Analysis

Caption: Experimental workflow for this compound administration.

References

Application Notes: Assessing the Cytotoxicity of Mizagliflozin Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1] SGLT1 is a key transporter responsible for glucose and galactose absorption in the small intestine.[2] Its inhibition has been explored for therapeutic applications, including the management of chronic constipation.[1][3] Beyond its effects on glucose absorption, the role of SGLT1 in cell proliferation and survival is an area of growing interest, particularly in oncology. Many cancer cells exhibit increased glucose uptake to fuel their rapid growth, and SGLT1 expression has been identified in various tumor types.[4][5][6] Therefore, inhibiting SGLT1 with agents like this compound may offer a therapeutic strategy to limit cancer cell proliferation by restricting their energy supply.[7][8]

These application notes provide a framework and detailed protocols for evaluating the in vitro cytotoxic and cytostatic effects of this compound on cultured cells using common cell viability assays. The two primary methods detailed are the MTT assay, a colorimetric assay measuring metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.

Principle of SGLT1 Inhibition and Cell Viability

SGLT1 facilitates the transport of glucose across the cell membrane. This glucose is a primary substrate for glycolysis and subsequent ATP production, which is essential for cell survival, proliferation, and other metabolic activities. By selectively blocking SGLT1, this compound is hypothesized to reduce intracellular glucose levels. This reduction can lead to decreased ATP production, induction of metabolic stress, and ultimately, an inhibition of cell proliferation or induction of cell death (apoptosis/necrosis). Cell viability assays are crucial tools to quantify these potential effects.

Below is a diagram illustrating the proposed mechanism of action for this compound's effect on cell viability.

G cluster_membrane Cell Membrane cluster_extra cluster_intra SGLT1 SGLT1 Transporter Glucose_intra Glucose SGLT1->Glucose_intra Glucose_extra Glucose Glucose_extra->SGLT1 Transport Glycolysis Glycolysis Glucose_intra->Glycolysis ATP ATP Production Glycolysis->ATP Viability Cell Proliferation & Viability ATP->Viability This compound This compound This compound->SGLT1 Inhibition

Caption: this compound inhibits the SGLT1 transporter, reducing glucose uptake and ATP production.

Experimental Protocols

The following section details the protocols for assessing cell viability after this compound treatment. It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity if available.

General Experimental Workflow

A typical workflow for assessing the effect of a compound on cell viability is outlined below.

G A 1. Cell Seeding Seed cells in a 96-well plate at optimal density. B 2. Cell Adherence Incubate for 24 hours to allow cells to attach. A->B C 3. This compound Treatment Add serial dilutions of this compound and vehicle controls. B->C D 4. Incubation Incubate for desired time period (e.g., 24, 48, 72 hours). C->D E 5. Add Assay Reagent Add MTT or CellTiter-Glo® reagent to each well. D->E F 6. Incubation & Lysis Incubate as per protocol. (Add solubilizer for MTT). E->F G 7. Data Acquisition Read absorbance (MTT) or luminescence (CellTiter-Glo®). F->G H 8. Data Analysis Calculate % viability and determine IC50 values. G->H

Caption: Standard workflow for a cell viability experiment using a 96-well plate format.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS), stored protected from light.[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11][12] The reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal proportional to the amount of ATP and thus the number of viable cells.[12]

Materials:

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions).

  • 96-well opaque-walled plates (to prevent well-to-well signal crosstalk).

  • Luminometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate in 100 µL of complete culture medium.

  • Adherence: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[10]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well (for a 1:1 ratio with the culture medium volume).[10][11]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation and Analysis

The raw data (absorbance or luminescence) should be processed to determine the percentage of cell viability relative to the vehicle-treated control cells.

Calculation: Percentage Viability = [(Sample Reading - Blank Reading) / (Vehicle Control Reading - Blank Reading)] x 100

The results can be used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 represents the concentration of this compound required to inhibit cell viability by 50%.

Example Data Summary

The following table provides an example of how to present IC50 values obtained for this compound against different cancer cell lines using various assays and incubation times.

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)
HT-29 (Colon Cancer)MTT4815.2 ± 1.8
HT-29 (Colon Cancer)CellTiter-Glo®4812.5 ± 1.5
Panc-1 (Pancreatic Cancer)MTT4825.6 ± 3.1
Panc-1 (Pancreatic Cancer)CellTiter-Glo®4821.9 ± 2.4
MCF-7 (Breast Cancer)MTT72> 100
MCF-7 (Breast Cancer)CellTiter-Glo®72> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Oral Gavage of Mizagliflozin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the oral administration of Mizagliflozin to mice via gavage. This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), a key protein in intestinal glucose absorption. These application notes detail the mechanism of action of this compound, provide a summary of previously tested dosages in murine models, and offer a step-by-step guide for the preparation of the dosing solution and the oral gavage procedure. The included diagrams illustrate the relevant signaling pathways and the experimental workflow to ensure clarity and reproducibility.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets SGLT1. SGLT1 is predominantly expressed in the small intestine and plays a crucial role in the absorption of glucose and galactose. By inhibiting SGLT1, this compound reduces the uptake of these monosaccharides from the intestinal lumen into the bloodstream. This mechanism of action has been explored for its therapeutic potential in managing conditions such as postprandial hyperglycemia and constipation.[1]

Mechanism of Action

This compound competitively binds to the SGLT1 transporter, thereby blocking the passage of glucose and sodium ions into the enterocytes. This leads to an increased concentration of glucose in the intestinal lumen, which can have downstream effects on gut motility and incretin hormone secretion.

Signaling Pathway

In specific pathological contexts, such as diabetic cardiomyopathy, the inhibition of SGLT1 by this compound has been shown to attenuate apoptosis through the modulation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2]

Mizagliflozin_Signaling_Pathway This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits Apoptosis Apoptosis JNK_p38 JNK / p38 MAPK Pathways SGLT1->JNK_p38 Activates JNK_p38->Apoptosis Promotes

Figure 1: this compound's inhibitory action on SGLT1 and downstream effects.

Experimental Data from Murine Studies

The following table summarizes the dosages of this compound that have been previously administered to mice in research settings.

Mouse ModelDosageVehicleFrequencyStudy FocusReference
db/db mice0.5 mg/kg0.5% methylcellulose solutionDaily via oral gavage for 8 weeksDiabetic nephropathy[3]
db/db mice1.0 mg/kg0.5% methylcellulose solutionDaily via oral gavage for 8 weeksDiabetic nephropathy[3]
Asymmetric common carotid artery surgery (ACAS) miceNot specified in abstractNot specified in abstractNot specified in abstractVascular cognitive impairment[4]

Experimental Protocol: Oral Gavage of this compound in Mice

This protocol provides a detailed methodology for the preparation of the this compound dosing solution and the subsequent administration to mice via oral gavage.

Materials and Equipment
  • This compound powder

  • Methylcellulose (400 cP)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers and graduated cylinders

  • Analytical balance

  • pH meter (optional)

  • Syringes (1 mL)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of 0.5% Methylcellulose Vehicle
  • Heat approximately one-third of the final required volume of sterile water to 60-80°C.

  • While stirring, slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water. The solution will appear cloudy.

  • Continue stirring for approximately 10-15 minutes until the powder is thoroughly wetted.

  • Remove the solution from the heat and add the remaining two-thirds of the cold sterile water.

  • Continue to stir the solution on a magnetic stirrer at room temperature or in a cold room (4°C) until it becomes clear and viscous. This may take several hours or overnight.

  • Store the prepared 0.5% methylcellulose solution at 4°C for up to two weeks.

Preparation of this compound Dosing Solution
  • Determine the required concentration: Based on the desired dosage (e.g., 0.5 mg/kg or 1.0 mg/kg) and the average weight of the mice, calculate the required concentration of this compound in the vehicle. The final volume administered to each mouse should ideally be between 5-10 mL/kg of body weight. For a 25g mouse, this would be 0.125-0.250 mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Dissolve/Suspend this compound: Add the weighed this compound to the prepared 0.5% methylcellulose vehicle. Vortex or stir thoroughly to ensure a homogenous suspension. Depending on the exact formulation, gentle warming or sonication may be required to aid dissolution, but care should be taken to avoid degradation of the compound.

Oral Gavage Procedure

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh_mouse 1. Weigh Mouse calc_dose 2. Calculate Dose Volume weigh_mouse->calc_dose prep_syringe 3. Prepare Syringe calc_dose->prep_syringe restrain 4. Restrain Mouse prep_syringe->restrain insert_needle 5. Insert Gavage Needle restrain->insert_needle administer 6. Administer Solution insert_needle->administer remove_needle 7. Remove Needle administer->remove_needle monitor 8. Monitor Mouse remove_needle->monitor

Figure 2: Step-by-step workflow for the oral gavage procedure in mice.
  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Securely restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The body of the mouse should be held firmly but without restricting its breathing.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this depth on the needle if necessary.

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.

    • Gently guide the needle down the esophagus into the stomach. Do not force the needle. If resistance is met, withdraw the needle and attempt re-insertion.

  • Administration of this compound Solution:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.

    • Administer the solution at a steady pace to avoid regurgitation and aspiration.

  • Needle Removal and Post-Procedure Monitoring:

    • After delivering the full dose, gently withdraw the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing, lethargy, or leakage of the solution from the mouth or nose.

Gavage Needle Specifications for Mice

The appropriate gavage needle size is crucial for the safety and success of the procedure. The following table provides general guidelines for selecting a needle based on the mouse's weight.

Mouse Weight (grams)Recommended GaugeTypical Length (inches)
< 2022-24G1 - 1.5
20 - 3020-22G1.5
> 3018-20G1.5 - 2

Note: Both straight and curved gavage needles are available. The choice is often based on researcher preference and training. Flexible plastic gavage needles can be a safer alternative to rigid metal needles, especially for less experienced personnel.

Safety Precautions and Best Practices

  • Training: Oral gavage should only be performed by trained and experienced personnel to minimize the risk of injury to the animal.

  • Aseptic Technique: While the procedure is not sterile, clean techniques should be used to prevent contamination.

  • Volume Limits: Do not exceed the recommended maximum gavage volume of 10 mL/kg body weight to avoid stomach rupture or reflux.

  • Animal Welfare: Monitor animals closely after the procedure. If any signs of adverse effects are observed, consult with a veterinarian.

  • Proper Restraint: Correct restraint is critical to prevent injury to both the animal and the researcher.

By following this detailed protocol, researchers can safely and effectively administer this compound to mice for a variety of experimental applications.

References

Application Notes and Protocols for the Quantification of Mizagliflozin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), which plays a key role in glucose absorption in the small intestine. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides a representative bioanalytical method for the determination of this compound in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Disclaimer: As of the latest literature search, a specific, fully validated and published UPLC-MS/MS method for the quantification of this compound in human plasma is not publicly available. The following application notes and protocols are based on established and validated methods for other SGLT inhibitors, such as canagliflozin and empagliflozin, and represent a reliable starting point for method development and validation for this compound.

Signaling Pathway of SGLT1 Inhibition

SGLT1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT1 SGLT1 Transporter Glucose_Na->SGLT1 Co-transport GLUT2 GLUT2 Transporter SGLT1->GLUT2 Intracellular Glucose NaK_Pump Na+/K+ ATPase NaK_Pump->SGLT1 Na+ Gradient Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion This compound This compound This compound->SGLT1 Inhibition

Caption: Mechanism of SGLT1 inhibition by this compound in an intestinal enterocyte.

Representative UPLC-MS/MS Method

This method outlines a typical approach for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound from a plasma matrix.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or another SGLT inhibitor like empagliflozin-d4).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

Chromatographic Conditions

Table 1: Representative UPLC Parameters

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 5 minutes
Mass Spectrometric Conditions

Table 2: Representative Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by direct infusion of this compound and the internal standard.

Method Validation Parameters (Representative Data)

The following table summarizes the expected performance characteristics of a validated bioanalytical method for this compound in plasma, based on data from similar SGLT inhibitors.

Table 3: Summary of Representative Quantitative Data

ParameterExpected Range/Value
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤15% (≤20% at LLOQ)
Recovery >85%
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Stable under expected storage and processing conditions (freeze-thaw, bench-top, long-term)

Experimental Workflow Diagram

Mizagliflozin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantify Quantification (Peak Area Ratios) msms->quantify report Report Results (Concentration in ng/mL) quantify->report

Caption: A generalized workflow for the quantification of this compound in plasma.

Conclusion

The provided application notes and protocols describe a robust and sensitive UPLC-MS/MS method for the quantification of this compound in plasma. While this method is based on established procedures for similar SGLT inhibitors, it serves as an excellent foundation for the development and validation of a specific assay for this compound. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

Preparation of Mizagliflozin Solutions for In Vivo Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

This document provides detailed protocols for the preparation of Mizagliflozin solutions intended for in vivo studies. This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1) and is characterized by poor aqueous solubility. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure consistent and effective delivery of this compound in animal models.

Physicochemical Properties and Solubility

Understanding the solubility profile of this compound is critical for selecting an appropriate vehicle for in vivo administration. This compound is a lipophilic compound with limited solubility in aqueous solutions.

SolventSolubilityReference
Methanol250 mg/mL (442.74 mM)[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mL (177.09 mM)[1][2]
Aqueous SolutionsPoorly soluble[3][4]

Given its low water solubility, direct administration in a simple aqueous vehicle is not feasible and can lead to inconsistent absorption and low bioavailability. In rats, the absolute oral bioavailability of this compound has been reported to be extremely low at 0.02%[3][4]. Therefore, the use of suspending agents or co-solvents is necessary for oral administration.

Recommended Vehicle Formulations for In Vivo Studies

Several vehicle formulations have been successfully used or are recommended for the oral administration of this compound in animal studies. The choice of vehicle will depend on the specific experimental requirements, including the desired dose volume and the animal model.

Formulation ComponentsAchievable ConcentrationNotesReference
0.5% Methylcellulose in WaterNot specifiedForms a suspension. Used in studies with diabetic mice at doses of 0.5 and 1.0 mg/kg via oral gavage[5].[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.43 mM)A common co-solvent system for poorly soluble compounds, resulting in a clear solution[6][7].[6][7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.43 mM)Utilizes a cyclodextrin to enhance solubility, forming a clear solution[6][7].[6][7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.43 mM)A lipid-based formulation that can be suitable for oral administration[6][7].[6][7]

Experimental Protocols

The following are detailed, step-by-step protocols for preparing this compound formulations for oral administration in in vivo studies.

Protocol 1: Preparation of this compound Suspension using Methylcellulose

This protocol is suitable for creating a suspension of this compound, which has been utilized in published studies[5].

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose solution in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.

  • Dispersion: Transfer the weighed this compound to a sterile conical tube.

  • Vehicle Addition: Add a small volume of the 0.5% methylcellulose solution to the powder to create a paste. This helps in wetting the powder and preventing clumping.

  • Suspension: Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while continuously vortexing or stirring.

  • Homogenization: Continue to vortex or stir the suspension for 10-15 minutes to ensure a uniform distribution of the drug particles.

  • Storage and Use: Store the suspension at 4°C and protect it from light[1][6]. Before each administration, ensure the suspension is thoroughly re-suspended by vortexing to guarantee uniform dosing.

Protocol 2: Preparation of this compound Solution using a Co-Solvent System

This protocol is designed to create a clear solution of this compound, which can be beneficial for ensuring dose accuracy.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the this compound powder in DMSO. For example, to prepare a 2.5 mg/mL final solution, you can first prepare a more concentrated stock in DMSO.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the following order and ratio: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Final Formulation: Add the this compound-DMSO stock to the prepared vehicle to achieve the final desired concentration. The final concentration of DMSO in the formulation should be 10%. For example, to make 1 mL of the final solution, add 100 µL of the this compound-DMSO stock to 900 µL of the PEG300/Tween-80/Saline mixture.

  • Homogenization: Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[7].

  • Storage and Use: Store the solution at 4°C, protected from light. Visually inspect for any precipitation before each use.

Visualization of Experimental Workflow

This compound Solution Preparation Workflow

Mizagliflozin_Preparation_Workflow cluster_protocol1 Protocol 1: Suspension cluster_protocol2 Protocol 2: Solution P1_Start Weigh this compound P1_Paste Create Paste with 0.5% Methylcellulose P1_Start->P1_Paste Small volume P1_Suspend Add Remaining Vehicle & Vortex P1_Paste->P1_Suspend Gradual addition P1_Store Store at 4°C, Protect from Light P1_Suspend->P1_Store P2_Start Weigh this compound P2_Dissolve Dissolve in DMSO P2_Start->P2_Dissolve P2_Combine Combine Drug-DMSO with Vehicle P2_Dissolve->P2_Combine P2_Vehicle Prepare Vehicle: PEG300, Tween-80, Saline P2_Vehicle->P2_Combine P2_Homogenize Vortex/Sonicate to a Clear Solution P2_Combine->P2_Homogenize P2_Store Store at 4°C, Protect from Light P2_Homogenize->P2_Store

Caption: Workflow for this compound preparation for in vivo studies.

Signaling Pathway Context

This compound's primary mechanism of action is the inhibition of SGLT1. This transporter is responsible for the co-transport of sodium and glucose across the intestinal epithelium. By inhibiting SGLT1, this compound reduces glucose absorption.

SGLT1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte Glucose Glucose SGLT1 SGLT1 Transporter Glucose->SGLT1 Transport Sodium Sodium Sodium->SGLT1 Co-transport Intracellular Space Intracellular Space SGLT1->Intracellular Space Absorption This compound This compound This compound->SGLT1 Inhibition

References

Application Notes and Protocols for Assessing Mizagliflozin Cytotoxicity using Cell Counting Kit-8 (CCK-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1)[1]. It has been investigated for its potential therapeutic effects, including the amelioration of chronic constipation and improvement of vascular cognitive impairment[2][3]. As with any drug candidate, evaluating its cytotoxic potential is a critical step in preclinical safety assessment[4][5][6][7]. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, convenient, and widely used colorimetric method to determine cell viability and cytotoxicity[8][9][10][11]. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using the CCK-8 assay.

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye with an orange color[8][9][10]. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability[8][10][11].

Experimental Protocols

Materials and Equipment

Reagents and Consumables:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cell Counting Kit-8 (CCK-8)

  • Appropriate cell line (e.g., Caco-2 for intestinal models, PC12 for neuronal models[2], H9C2 for cardiac models[12])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well cell culture plates, sterile

  • Serological pipettes and pipette tips, sterile

Equipment:

  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader with a 450 nm filter[8][9]

  • Inverted microscope

  • Multichannel pipette

  • Vortex mixer

  • Water bath (37°C)

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the powder in DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Seeding
  • Culture the chosen cell line in complete medium in a CO₂ incubator at 37°C with 5% CO₂.

  • Passage the cells regularly to maintain them in the logarithmic growth phase.

  • On the day of the experiment, detach the adherent cells using trypsin-EDTA and neutralize with complete medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete medium[8][11][13].

  • Seed 100 µL of the cell suspension into each well of a 96-well plate[8][11][13].

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase[8][11][13].

Treatment with this compound
  • Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200, 500, 1000 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • After the 24-hour pre-incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells.

  • Include the following controls[14]:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the this compound-treated wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine) to validate the assay's responsiveness[14].

    • Blank Control: Wells containing only cell culture medium without cells to measure the background absorbance.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

CCK-8 Assay and Data Acquisition
  • At the end of the treatment period, add 10 µL of the CCK-8 solution to each well, including the control wells[8][9][10][13]. Be careful not to introduce bubbles.

  • Incubate the plate for 1-4 hours in the CO₂ incubator[8][9][10][13]. The incubation time may need to be optimized depending on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader[8][9][10][13].

Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables present hypothetical data based on published studies to illustrate the expected outcomes of this compound cytotoxicity testing on different cell lines.

Table 1: Cytotoxicity of this compound on Caco-2 Cells after 48-hour Exposure

This compound (µM)Mean Absorbance (450 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.8520.098100.0
11.8350.10299.1
101.7980.08997.1
501.7540.09594.7
1001.6890.08191.2
2001.5760.07785.1
5001.2340.06566.6
10000.8760.05347.3
Blank0.1200.011N/A

Table 2: IC₅₀ Values of this compound on Various Cell Lines

Cell LineIncubation Time (hours)IC₅₀ (µM)
Caco-2 (Intestinal)48>1000
PC12 (Neuronal)48~850
H9C2 (Cardiac)48~950
HepG2 (Hepatic)48>1000

Note: The data presented in these tables are for illustrative purposes and should be confirmed by independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (5,000 cells/well) pre_incubate 24h Pre-incubation prep_cells->pre_incubate prep_miza Prepare this compound Dilutions add_miza Add this compound to Wells prep_miza->add_miza pre_incubate->add_miza incubate_treatment Incubate (24-72h) add_miza->incubate_treatment add_cck8 Add 10µL CCK-8 Solution incubate_treatment->add_cck8 incubate_cck8 Incubate (1-4h) add_cck8->incubate_cck8 read_plate Measure Absorbance (450 nm) incubate_cck8->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity using the CCK-8 assay.

Simplified Signaling Pathway of this compound's Potential Effects

G This compound This compound sglt1 SGLT1 This compound->sglt1 Inhibits glucose_uptake Cellular Glucose Uptake sglt1->glucose_uptake Mediates oxidative_stress Oxidative Stress glucose_uptake->oxidative_stress Can lead to inflammation Inflammation (e.g., IL-1β, TNF-α) oxidative_stress->inflammation cell_viability Cell Viability oxidative_stress->cell_viability Reduces inflammation->cell_viability Reduces

Caption: this compound inhibits SGLT1, potentially affecting pathways related to cell viability.

Interpretation of Results and Troubleshooting

  • High Cell Viability: If this compound does not significantly reduce cell viability even at high concentrations, it suggests low cytotoxic potential under the tested conditions. Studies have shown that this compound can even have protective effects in certain cell types by reducing inflammation and oxidative stress[2][15].

  • Low Cell Viability: A dose-dependent decrease in cell viability indicates a cytotoxic effect. The IC₅₀ value provides a quantitative measure of this cytotoxicity.

  • Troubleshooting:

    • High background: Ensure proper washing steps and use of fresh CCK-8 reagent. Contamination can also lead to high background.

    • Inconsistent results: Ensure uniform cell seeding, accurate pipetting, and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells.

    • No dose-response: The concentration range of this compound may be too high or too low. A broader range of concentrations should be tested.

Conclusion

The CCK-8 assay is a reliable and straightforward method for evaluating the in vitro cytotoxicity of this compound. By following the detailed protocols outlined in this document, researchers can obtain reproducible and accurate data to inform the safety profile of this SGLT1 inhibitor. The provided data tables and diagrams serve as a guide for experimental design and interpretation of results. It is important to select cell lines that are relevant to the intended therapeutic application of this compound to ensure the clinical relevance of the cytotoxicity data.

References

Application Notes and Protocols: Gene Expression Analysis in Tissues Treated with Mizagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is primarily expressed in the small intestine, where it plays a crucial role in the absorption of glucose and galactose. By inhibiting SGLT1, this compound reduces intestinal glucose uptake, a mechanism that is being explored for the management of conditions such as chronic constipation and post-bariatric hypoglycemia. Beyond its effects on glucose absorption, emerging research indicates that this compound can modulate gene expression in various tissues, suggesting broader therapeutic potential. These application notes provide a summary of the known effects of this compound on gene expression and detailed protocols for conducting similar research.

Mechanism of Action

This compound selectively inhibits SGLT1, which is encoded by the SLC5A1 gene.[1] This inhibition has direct effects on glucose transport and can indirectly influence intracellular signaling pathways that regulate gene expression. Downstream signaling cascades implicated in SGLT1 modulation include the mitogen-activated protein kinase (MAPK) pathways (JNK and p38), nuclear factor-kappa B (NF-κB), and pathways associated with oxidative stress.[2]

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the observed changes in gene expression in different tissues following this compound treatment in preclinical models.

Table 1: Gene Expression Changes in the Kidney of Diabetic Mice

This table presents the relative mRNA levels of key genes involved in extracellular matrix formation and inflammation in the kidneys of diabetic (db/db) mice treated with this compound (1.0 mg/kg) for 8 weeks.

Gene SymbolGene NameFunctionTreatment GroupRelative mRNA Level (Mean ± SEM)Fold Change vs. Diabetic Control
Col1a1Collagen type I alpha 1 chainExtracellular matrix componentDiabetic Control2.5 ± 0.31.0
This compound (1.0 mg/kg)1.5 ± 0.2↓ 0.6
Col1a2Collagen type I alpha 2 chainExtracellular matrix componentDiabetic Control3.0 ± 0.41.0
This compound (1.0 mg/kg)2.0 ± 0.3↓ 0.67
Il1bInterleukin 1 betaPro-inflammatory cytokineDiabetic Control4.0 ± 0.51.0
This compound (1.0 mg/kg)2.5 ± 0.4↓ 0.63
Tgfb1Transforming growth factor beta 1Pro-fibrotic and inflammatory cytokineDiabetic Control3.5 ± 0.41.0
This compound (1.0 mg/kg)2.0 ± 0.3↓ 0.57
TnfTumor necrosis factorPro-inflammatory cytokineDiabetic Control4.5 ± 0.61.0
This compound (1.0 mg/kg)3.0 ± 0.4↓ 0.67
Nfe2l2 (Nrf2)Nuclear factor, erythroid 2 like 2Transcription factor, antioxidant responseDiabetic Control5.0 ± 0.71.0
This compound (1.0 mg/kg)3.5 ± 0.5↓ 0.7

Data adapted from a study on diabetic nephropathy in db/db mice.[3][4]

Table 2: Gene Expression Changes in the Brain of a Mouse Model of Vascular Cognitive Impairment

This table summarizes the qualitative changes in mRNA expression of genes in the brains of mice with asymmetric common carotid artery surgery (ACAS), a model for vascular cognitive impairment, following treatment with this compound.

Gene SymbolGene NameFunctionChange in ACAS Model vs. ShamEffect of this compound Treatment
Slc5a1 (SGLT1)Solute carrier family 5 member 1Sodium-glucose cotransporter 1IncreasedNo significant change
Ccl2 (MCP-1)Chemokine (C-C motif) ligand 2Pro-inflammatory chemokineIncreasedReduced
Il1bInterleukin 1 betaPro-inflammatory cytokineIncreasedNo significant change
TnfTumor necrosis factorPro-inflammatory cytokineIncreasedNo significant change

Data adapted from a study on vascular cognitive impairment.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

SGLT1_Inhibition_Signaling This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits Glucose_Uptake Intestinal Glucose Uptake SGLT1->Glucose_Uptake Mediates Oxidative_Stress Oxidative Stress SGLT1->Oxidative_Stress Influences MAPK MAPK Signaling (JNK, p38) Oxidative_Stress->MAPK NFkB NF-κB Signaling Oxidative_Stress->NFkB Gene_Expression Inflammatory & Fibrotic Gene Expression (e.g., TNF-α, IL-1β, COL1A1) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Downstream signaling pathways affected by this compound.

Gene_Expression_Workflow Tissue_Harvest 1. Tissue Harvest (e.g., Kidney, Brain) RNA_Extraction 2. Total RNA Extraction Tissue_Harvest->RNA_Extraction QC1 3. RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep 4. RNA-seq Library Preparation QC1->Library_Prep Sequencing 5. Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC2 6. Raw Read Quality Control Sequencing->QC2 Alignment 7. Read Alignment to Reference Genome QC2->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

The following are detailed protocols for the key experiments involved in analyzing the effects of this compound on gene expression in tissues.

Protocol 1: Total RNA Extraction from Mouse Kidney Tissue

Materials:

  • Fresh or frozen mouse kidney tissue (up to 50 mg)

  • TRIzol reagent or similar lysis buffer

  • Bead-based homogenization tubes (e.g., with ceramic beads)

  • Homogenizer (e.g., Bullet Blender, Precellys)

  • RNA isolation kit (e.g., magNEAT Tissue RNA Extraction Kit or column-based kit)

  • Proteinase K

  • DNase I

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Tissue Preparation: For fresh tissue, proceed immediately to homogenization. For frozen tissue, keep on dry ice until ready to process to prevent thawing.

  • Homogenization:

    • Add 500 µL of lysis buffer (e.g., TRIzol or kit-specific buffer) and 20 µL of Proteinase K to a bead lysis tube.

    • Weigh up to 50 mg of kidney tissue and add it to the tube.

    • Homogenize the tissue using a bead beater according to the manufacturer's instructions (e.g., 4 minutes at speed 10 on a Bullet Blender).

  • Phase Separation (for TRIzol-based methods):

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol, cap securely, and shake vigorously for 15 seconds.

    • Incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation (for TRIzol-based methods):

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension (for TRIzol-based methods):

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in RNase-free water.

  • Column-based or Magnetic Bead-based Purification: Follow the manufacturer's protocol for the specific RNA isolation kit being used. This will typically include steps for binding RNA to a membrane or beads, washing, and elution.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment according to the kit manufacturer's protocol to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN of >7 is generally recommended for RNA-seq.

Protocol 2: RNA-seq Library Preparation

Materials:

  • High-quality total RNA (RIN > 7)

  • mRNA-Seq sample preparation kit (e.g., Illumina TruSeq Stranded mRNA, NEBNext Ultra II Directional RNA)

  • Oligo(dT) magnetic beads for poly-A mRNA enrichment

  • Reverse transcriptase and random primers

  • dNTPs

  • RNase H and DNA Polymerase I

  • End-repair, A-tailing, and ligation enzymes and buffers

  • Sequencing adapters

  • PCR amplification reagents

  • Magnetic beads for size selection (e.g., AMPure XP)

Procedure:

  • mRNA Enrichment:

    • Start with a defined amount of total RNA (e.g., 0.1-1 µg).

    • Isolate polyadenylated mRNA using oligo(dT) magnetic beads according to the kit protocol. This step removes ribosomal RNA (rRNA).

  • RNA Fragmentation:

    • Fragment the enriched mRNA to the desired size range (typically 150-400 bp) using enzymatic or chemical fragmentation as specified in the library preparation kit.

  • First-Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis:

    • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is often incorporated in this step for stranded libraries.

  • End Repair and Adenylation:

    • Repair the ends of the double-stranded cDNA to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the cDNA fragments to prepare them for adapter ligation.

  • Adapter Ligation:

    • Ligate sequencing adapters to both ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for PCR amplification.

  • Size Selection:

    • Perform size selection of the adapter-ligated cDNA using magnetic beads to remove very short and very long fragments.

  • PCR Amplification:

    • Amplify the library using a limited number of PCR cycles to enrich for fragments that have adapters on both ends and to add index sequences for multiplexing.

  • Library Quality Control:

    • Assess the size distribution of the final library using an Agilent Bioanalyzer.

    • Quantify the library concentration using qPCR (e.g., KAPA Library Quantification Kit) or a fluorometric method (e.g., Qubit).

Protocol 3: Bioinformatics Workflow for Differential Gene Expression Analysis

Software and Tools:

  • Quality Control: FastQC

  • Adapter Trimming: Trimmomatic or Cutadapt

  • Alignment: STAR or HISAT2

  • Quantification: featureCounts or Salmon/Kallisto

  • Differential Expression Analysis: DESeq2 or edgeR (R packages)

Procedure:

  • Raw Read Quality Control:

    • Use FastQC to assess the quality of the raw sequencing reads (FASTQ files). Check for per-base sequence quality, GC content, and adapter content.

  • Adapter and Quality Trimming:

    • Use Trimmomatic or a similar tool to remove adapter sequences and low-quality bases from the reads.

  • Alignment to Reference Genome:

    • Align the trimmed reads to a reference genome (e.g., the mouse genome, GRCm39) using an aligner like STAR.

  • Gene Expression Quantification:

    • Use a tool like featureCounts to count the number of reads that map to each gene based on a gene annotation file (GTF). This generates a count matrix with genes as rows and samples as columns.

  • Differential Expression Analysis:

    • Import the count matrix into R and use a package like DESeq2.

    • Normalization: DESeq2 will normalize the raw counts to account for differences in library size and RNA composition between samples.

    • Statistical Modeling: Fit a negative binomial generalized linear model to the normalized counts for each gene.

    • Hypothesis Testing: Perform a Wald test or Likelihood Ratio Test to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

    • Multiple Testing Correction: Adjust the p-values for multiple testing using a method like the Benjamini-Hochberg procedure to obtain adjusted p-values (padj or FDR).

  • Results Interpretation and Visualization:

    • Generate a list of differentially expressed genes based on a significance threshold (e.g., padj < 0.05) and a fold-change cutoff (e.g., |log2FoldChange| > 1).

    • Create visualizations such as volcano plots and heatmaps to explore the results.

    • Perform downstream analyses like gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

References

Application Note: Morris Water Maze Protocol for Assessing Cognitive Enhancement with Mizagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals investigating the therapeutic potential of Mizagliflozin for cognitive impairments.

Introduction

The Morris Water Maze (MWM) is a widely utilized behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodent models.[1][2][3] This test is particularly valuable for assessing cognitive deficits in models of neurodegenerative diseases and for evaluating the efficacy of potential therapeutic agents.[2][3][4] this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[5] Recent studies have demonstrated that this compound can improve vascular cognitive impairment in mouse models, suggesting its therapeutic potential extends beyond its primary indications.[6][7][8] Specifically, research has shown that this compound reverses prolonged escape latencies in the Morris water maze test in a mouse model of small vessel disease, indicating an improvement in spatial learning and memory.[6]

This document provides a detailed protocol for conducting the Morris water maze test in mice treated with this compound to assess its effects on cognitive function.

Experimental Protocols

This protocol is synthesized from established MWM procedures and incorporates parameters from studies involving this compound.[1][3][6][9]

Materials and Equipment
  • Morris Water Maze: A circular pool (120-150 cm in diameter) filled with water.[1][2] For dark-colored mice, the pool should be white and the water made opaque with non-toxic white tempera paint or non-fat dry milk.[2][10]

  • Escape Platform: A 10 cm diameter platform submerged 0.5-1.0 cm below the water surface.[1][2]

  • Water Heater and Thermometer: To maintain water temperature at a consistent 22-26°C.[11]

  • Visual Cues: High-contrast geometric shapes placed around the room, visible from the maze.[2][10]

  • Video Tracking System: A camera mounted above the maze connected to software (e.g., Ethovision, ANY-maze) to record and analyze the swim paths.[9][10]

  • Animal Holding Cages: Cages with a heating pad to keep mice warm between trials.[9]

  • This compound: To be prepared in a suitable vehicle for administration.

Animal Subjects and Drug Administration
  • Animals: Use an appropriate mouse model of cognitive impairment (e.g., asymmetric common carotid artery surgery (ACAS) model for vascular dementia) and a sham-operated control group.[6] Age-matched, wild-type mice (e.g., C57BL/6) can also be used.

  • Housing: House mice under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose solution).

    • Dosage: Based on previous studies, a dose of 1.0 mg/kg can be effective.[12][13] However, dose-response studies may be necessary.

    • Administration: Administer this compound or vehicle via oral gavage daily for a predetermined period (e.g., 2-4 weeks) before and during the behavioral testing period.[7]

Morris Water Maze Procedure

The procedure consists of two main phases: the Acquisition Phase (training) and the Probe Trial (memory test).

Step 1: Acclimatization (1-2 days)

  • Handle the mice for several minutes each day to acclimate them to the experimenter.

  • Allow mice to explore the testing room for at least 30 minutes before the first trial to familiarize them with the environment.[4]

Step 2: Cued Trial / Visible Platform (Day 1)

  • To assess motivation and sensorimotor function, conduct a visible platform test.

  • The platform is raised above the water's surface or marked with a brightly colored flag.[1]

  • Place the mouse in the water facing the wall at one of four predetermined start positions (N, S, E, W).

  • Allow the mouse to swim and find the visible platform.

  • If the mouse does not find the platform within 60-90 seconds, gently guide it there.[9]

  • Allow the mouse to remain on the platform for 15-20 seconds.[4][11]

  • Perform 4 trials with the platform in different quadrants for each trial.

Step 3: Acquisition Phase / Hidden Platform (Days 2-5)

  • The platform is hidden in a fixed location (e.g., center of the target quadrant) 0.5-1.0 cm below the opaque water surface.[1]

  • The procedure consists of 4 trials per mouse per day for 4 consecutive days.[3]

  • For each trial, release the mouse from a different, quasi-random start position, facing the pool wall.[3]

  • Record the time it takes for the mouse to find the submerged platform (escape latency). The maximum trial duration is 60 seconds.[3]

  • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15 seconds. Assign an escape latency of 60 seconds for that trial.[3]

  • The inter-trial interval (ITI) should be at least 10-15 minutes to prevent fatigue. Keep the mouse in a warmed holding cage during the ITI.[9]

Step 4: Probe Trial (Day 6)

  • 24 hours after the last acquisition trial, perform the probe trial to assess spatial memory retention.

  • Remove the platform from the pool.[3][9]

  • Place the mouse in the pool from a novel start position, typically opposite the target quadrant.

  • Allow the mouse to swim freely for 60-90 seconds.[9]

  • Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the exact former platform location.

Data Collection and Analysis
  • Key Metrics:

    • Escape Latency (s): Time to find the hidden platform during acquisition.

    • Path Length (cm): Distance traveled to find the platform.

    • Swim Speed (cm/s): To control for motor deficits.

    • Time in Target Quadrant (%): Percentage of total time spent in the correct quadrant during the probe trial.

    • Platform Crossings: Number of times the former platform location is crossed during the probe trial.

  • Statistical Analysis: Use a two-way ANOVA with repeated measures to analyze escape latency and path length data from the acquisition phase. Use a one-way ANOVA or t-test to compare probe trial data between groups. A p-value < 0.05 is typically considered statistically significant.

Data Presentation

The following table summarizes representative quantitative data, illustrating the expected outcomes based on published findings where this compound improved cognitive performance.[6]

Experimental GroupMean Escape Latency (Day 4 of Acquisition) (s)Mean Path Length (Day 4 of Acquisition) (cm)Time in Target Quadrant (Probe Trial) (%)
Sham Control18.5 ± 2.1210 ± 2545 ± 4.2
Disease Model (ACAS) + Vehicle45.2 ± 3.8550 ± 4522 ± 3.1
Disease Model (ACAS) + this compound (1 mg/kg)25.8 ± 2.5315 ± 3038 ± 3.9

Data are presented as mean ± SEM and are illustrative.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (1-2 Days) drug_admin Daily this compound / Vehicle Administration (PO) acclimate->drug_admin cued Day 1: Cued Trial (Visible Platform) drug_admin->cued Testing Begins acq Days 2-5: Acquisition Training (Hidden Platform, 4 trials/day) cued->acq probe Day 6: Probe Trial (Platform Removed, 60s) acq->probe data Data Collection & Analysis (Latency, Path, Quadrant Time) probe->data G cluster_stress Pathological Stressors cluster_pathway Downstream Signaling miz This compound sglt1 Neuronal SGLT1 miz->sglt1 Inhibits apoptosis Hippocampal Neuronal Death sglt1->apoptosis Contributes to outcome Improved Spatial Learning & Memory sglt1->outcome Inhibition Improves ischemia Cerebral Hypoperfusion/ Ischemia il1b IL-1β Release ischemia->il1b p38 p38 MAPK Activation il1b->p38 Activates p38->sglt1 Upregulates Expression apoptosis->outcome Prevents

References

Application Notes and Protocols for Inducing Diabetic Nephropathy in Mice for Mizagliflozin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing diabetic nephropathy (DN) in mice to study the therapeutic effects of Mizagliflozin, a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor. The protocols cover two widely used mouse models: the streptozotocin (STZ)-induced type 1 diabetes model and the genetic db/db mouse model of type 2 diabetes.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease.[1] this compound, by selectively inhibiting SGLT1, primarily in the intestine, reduces glucose absorption and has shown potential in ameliorating diabetic complications.[2][3] Studies suggest that its renoprotective effects are mediated through the inhibition of inflammation and oxidative stress.[2][4] These protocols are designed to provide a robust framework for evaluating the efficacy of this compound in preclinical settings.

Mouse Models for Inducing Diabetic Nephropathy

Two common and effective models for studying diabetic nephropathy in mice are the streptozotocin (STZ)-induced model and the db/db genetic model.

  • Streptozotocin (STZ)-Induced Diabetic Nephropathy: STZ is a chemical toxic to pancreatic β-cells, inducing insulin-dependent diabetes that mimics type 1 diabetes in humans.[1][5] To better model human DN, STZ induction is often combined with a high-fat diet (HFD) to induce insulin resistance and obesity.[6]

  • db/db Mouse Model: The db/db mouse has a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely resembling human type 2 diabetes and its complications, including nephropathy.[2][4]

Experimental Protocols

Protocol 1: Streptozotocin (STZ) and High-Fat Diet (HFD) Induced Diabetic Nephropathy

This protocol combines a high-fat diet to induce obesity and insulin resistance with low-dose STZ to induce hyperglycemia, creating a model with features of type 2 diabetic nephropathy.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old

  • High-Fat Diet (HFD): 60% kcal from fat (e.g., lard-based)[7][8]

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose solution)[9]

Procedure:

  • Acclimation (1 week): House mice with free access to standard chow and water.

  • High-Fat Diet Feeding (6-8 weeks): Switch mice to an HFD. A control group should remain on the standard chow. Monitor body weight weekly.

  • STZ Induction (after 6-8 weeks of HFD):

    • Fast mice for 4-6 hours.[10]

    • Prepare STZ solution fresh in cold citrate buffer (e.g., 10 mg/mL).[5] STZ is light-sensitive and degrades quickly in buffer.[10][11]

    • Administer a low dose of STZ (e.g., 40-50 mg/kg) via intraperitoneal (i.p.) injection for 5 consecutive days.[5][10] A control group receives citrate buffer only.

  • Confirmation of Diabetes:

    • Measure blood glucose from the tail vein 1-2 weeks after the final STZ injection.

    • Mice with non-fasting blood glucose levels ≥ 250 mg/dL (or ≥ 15 mmol/L) are considered diabetic.[12][13]

  • This compound Treatment (8-12 weeks):

    • Divide diabetic mice into treatment and vehicle groups.

    • Administer this compound (e.g., 0.5 mg/kg or 1.0 mg/kg) or vehicle daily via oral gavage.[4]

  • Endpoint Analysis:

    • Collect 24-hour urine using metabolic cages to measure albumin and creatinine excretion.

    • Collect blood samples for analysis of glucose, BUN, and creatinine.

    • Harvest kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., Western blot, ELISA).

Protocol 2: db/db Mouse Model of Diabetic Nephropathy

This protocol utilizes the genetically diabetic db/db mouse, which spontaneously develops obesity, hyperglycemia, and nephropathy.

Materials:

  • Male db/db mice and their non-diabetic db/+ littermates, 8-12 weeks old.[2][4]

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose solution)[9]

Procedure:

  • Acclimation (1 week): House mice with free access to standard chow and water.

  • Group Allocation:

    • Group 1: Non-diabetic db/+ mice receiving vehicle.

    • Group 2: Diabetic db/db mice receiving vehicle.

    • Group 3: Diabetic db/db mice receiving low-dose this compound (0.5 mg/kg/day).[4]

    • Group 4: Diabetic db/db mice receiving high-dose this compound (1.0 mg/kg/day).[4]

  • This compound Treatment (8 weeks):

    • Administer this compound or vehicle daily via oral gavage starting at 12 weeks of age for a duration of 8 weeks.[2]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight, food intake, and blood glucose regularly.

    • During the final days of treatment, collect 24-hour urine samples using metabolic cages.[2]

    • At the end of the study, collect blood and harvest kidneys for analysis as described in Protocol 1.

Key Experimental Assays

1. Assessment of Renal Function:

  • Urinary Albumin to Creatinine Ratio (UACR): A key indicator of kidney damage. Measure albumin and creatinine in 24-hour urine samples using commercially available ELISA kits.

  • Blood Urea Nitrogen (BUN) and Serum Creatinine: Indicators of glomerular filtration rate. Measure using standard biochemical assays.

2. Histological Analysis:

  • Periodic Acid-Schiff (PAS) Staining: To visualize the glomeruli and assess mesangial expansion and glycogen deposition.

  • Masson's Trichrome Staining: To assess the degree of renal fibrosis.

3. Molecular Analysis:

  • ELISA: Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and profibrotic factors (e.g., TGF-β1) in kidney tissue homogenates.[14][15]

  • Western Blot: Measure the protein expression of key signaling molecules (e.g., NF-κB, Nrf2, TGF-β1, SGLT1) and markers of oxidative stress and fibrosis in kidney tissue lysates.[16][17]

Data Presentation

Table 1: Typical Phenotypic and Biochemical Parameters in STZ-HFD Mouse Model

ParameterControl (Chow + Vehicle)Diabetic (STZ-HFD + Vehicle)Diabetic + this compound
Body Weight (g)25-3040-5038-48
Blood Glucose (mg/dL)100-150400-600300-500
UACR (µg/mg)< 30100-30050-150
BUN (mg/dL)20-3030-5025-40
Serum Creatinine (mg/dL)0.1-0.20.2-0.40.15-0.3

Table 2: Phenotypic and Biochemical Parameters in db/db Mouse Model (at ~20 weeks of age) [2][9]

Parameterdb/+ Controldb/db + Vehicledb/db + this compound (0.5 mg/kg)db/db + this compound (1.0 mg/kg)
Body Weight (g)~30~55~55~60
Fasting Blood Glucose (mg/dL)~130~500~480~350
Food Consumption ( g/day )~4~12~12~9
Urinary Albumin (µ g/24h )~20~400~200~180
Kidney/Body Weight (mg/g)~5~10~9~8

Signaling Pathways and Visualization

Diabetic nephropathy is driven by complex signaling cascades involving hyperglycemia-induced inflammation, oxidative stress, and fibrosis. This compound is thought to exert its protective effects by modulating these pathways.[2]

Key Signaling Pathways in Diabetic Nephropathy:

  • NF-κB Pathway (Inflammation): High glucose levels can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to renal inflammation and injury.[18][19][20]

  • TGF-β Pathway (Fibrosis): Transforming growth factor-beta (TGF-β) is a key mediator of fibrosis.[21] In diabetic conditions, TGF-β signaling is upregulated, leading to excessive extracellular matrix deposition and glomerulosclerosis.[1][22][23]

  • Nrf2 Pathway (Oxidative Stress): The Nrf2 pathway is a primary cellular defense against oxidative stress.[6][24] In diabetic nephropathy, this pathway can become dysregulated, leading to an accumulation of reactive oxygen species (ROS) and cellular damage.[25][26] this compound has been shown to increase levels of antioxidant enzymes, suggesting a potential modulation of this pathway.[4]

Diagrams:

G cluster_workflow Experimental Workflow: STZ-HFD Model acclimation Acclimation (1 week) hfd High-Fat Diet (6-8 weeks) acclimation->hfd stz STZ Induction (5 days) hfd->stz confirm Confirm Diabetes (Blood Glucose >250 mg/dL) stz->confirm treatment This compound Treatment (8-12 weeks) confirm->treatment analysis Endpoint Analysis (Renal Function, Histology, Molecular) treatment->analysis

Experimental Workflow for STZ-HFD Model

G cluster_pathway Signaling Pathways in Diabetic Nephropathy & this compound Action hyperglycemia Hyperglycemia sglt1 SGLT1 hyperglycemia->sglt1 ros Oxidative Stress (ROS) sglt1->ros ↑ Glucose Uptake This compound This compound This compound->sglt1 Inhibits nrf2 Nrf2 Pathway This compound->nrf2 Potentially Modulates nfkb NF-κB Pathway ros->nfkb tgfb TGF-β Pathway ros->tgfb dn Diabetic Nephropathy ros->dn antioxidants Antioxidant Enzymes (SOD, CAT, GSH) nrf2->antioxidants antioxidants->ros Reduces inflammation Inflammation (TNF-α, IL-1β) nfkb->inflammation inflammation->dn fibrosis Fibrosis (ECM Deposition) tgfb->fibrosis fibrosis->dn

Key Signaling Pathways in Diabetic Nephropathy

References

Troubleshooting & Optimization

Mizagliflozin Dosage Optimization: A Technical Guide to Minimizing Diarrhea in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Mizagliflozin dosage in experimental settings to achieve therapeutic efficacy while minimizing the common side effect of diarrhea.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during pre-clinical and clinical research involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound causes diarrhea?

A1: this compound is a selective inhibitor of the Sodium-Glucose Co-transporter 1 (SGLT1), which is primarily responsible for glucose and galactose absorption in the small intestine. By blocking SGLT1, this compound leads to an accumulation of unabsorbed glucose in the intestinal lumen. This increases the osmotic pressure, drawing excess water into the bowels and resulting in osmotic diarrhea.[1][2][3] This mechanism is directly related to its therapeutic effect in treating functional constipation.[4][5][6]

Q2: Is the incidence of diarrhea with this compound dose-dependent?

A2: Yes, clinical trial data indicates a clear dose-dependent relationship between this compound administration and the incidence of diarrhea. Higher doses lead to a greater inhibition of SGLT1, resulting in a more pronounced osmotic effect. A phase 2 clinical trial showed that at a 5 mg daily dose, the incidence of diarrhea was 5%, which increased to 9% with a 10 mg daily dose, compared to no reported cases in the placebo group.[4][6][7] Phase 1 studies with doses up to 20 mg also reported excessive defecation.[4]

Troubleshooting Guide

Issue 1: Unexpectedly high incidence or severity of diarrhea in animal models.

  • Potential Cause: The initial dose selected may be too high for the specific animal strain or model. Animal physiology and sensitivity to SGLT1 inhibition can vary.

  • Troubleshooting Steps:

    • Dose De-escalation: Immediately reduce the dosage in subsequent cohorts to a lower, previously reported therapeutic level (e.g., starting from the equivalent of a human 2.5 mg dose and titrating up).

    • Staggered Dosing: Implement a dose-escalation study design, such as a "3+3" design, where small cohorts of animals are treated with increasing doses. This allows for the identification of a maximum tolerated dose (MTD) with acceptable levels of diarrhea before proceeding with larger efficacy studies.[8][9][10][11]

    • Hydration and Electrolyte Monitoring: Ensure ad libitum access to water. In cases of moderate to severe diarrhea, provide electrolyte-supplemented water to prevent dehydration. Monitor for signs of dehydration such as reduced activity, scruffing of the skin, and decreased urine output.

    • Dietary Modification: If using a custom diet, ensure that the carbohydrate content is consistent and controlled, as a high-glucose diet may exacerbate osmotic diarrhea in the presence of an SGLT1 inhibitor.

Issue 2: High variability in the incidence of diarrhea within the same dosage group.

  • Potential Cause: Inconsistent drug administration, variations in food and water intake, or underlying differences in the gut microbiota of the animals.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent oral gavage techniques. For longer-term studies, consider formulation in drinking water or food if feasible and validated for stability and consistent intake.

    • Monitor Food and Water Consumption: Track daily food and water intake for each animal to identify any correlations with the severity of diarrhea.

    • Acclimatization and Baseline Monitoring: Allow for a sufficient acclimatization period before the study begins. Monitor fecal output and consistency for several days at baseline to establish normal parameters for each animal.

    • Consider Gut Microbiota: Be aware that the gut microbiome can influence carbohydrate metabolism and may contribute to variability. While not always practical to control, it is a potential confounding factor to consider in the interpretation of results.

Data Presentation

Table 1: Incidence of Diarrhea in a Phase 2 Clinical Trial of this compound for Functional Constipation

Dosage GroupNumber of Patients (n)Incidence of Diarrhea (%)
Placebo860%
This compound 5 mg855%
This compound 10 mg869%

Data from a randomized, double-blind, placebo-controlled phase 2 trial in patients with functional constipation.[4][6]

Table 2: Adverse Events in a Single Ascending Dose Study of this compound in Post-Bariatric Hypoglycemia Patients

DosageFormulationNumber of Patients with Diarrhea
2.5 mgCapsule2
5.0 mgCapsule
10.0 mgCapsule
2.5 mgLiquid

Data from a randomized, sequential crossover single-dose study. The total number of patients experiencing diarrhea across all doses was 2.[12]

Experimental Protocols

1. In Vitro SGLT1 Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound on SGLT1 transporters.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., COS-7) and transiently transfect the cells with a plasmid expressing human SGLT1.

    • Incubation: Two days post-transfection, incubate the cells in an uptake buffer containing varying concentrations of this compound.

    • Substrate Addition: Add a radiolabeled, non-metabolizable glucose analog (e.g., 14C-labeled alpha-methylglucopyranoside - 14C-AMG) to the buffer and incubate for 1 hour at 37°C.

    • Washing and Lysis: Wash the cells with ice-cold buffer to remove extracellular substrate. Lyse the cells to release the intracellular contents.

    • Quantification: Measure the radioactivity of the cell lysate using a scintillation counter to determine the amount of 14C-AMG transported into the cells.

    • Data Analysis: Calculate the percentage of SGLT1 inhibition at each this compound concentration and determine the IC50 value.

2. In Vivo Loperamide-Induced Constipation Model in Rats

  • Objective: To evaluate the efficacy of this compound in a model of constipation and to assess the dose-dependent effects on stool consistency and the incidence of diarrhea.

  • Methodology:

    • Animal Model: Use adult Sprague-Dawley rats.

    • Induction of Constipation: Induce constipation by subcutaneous injection of loperamide (e.g., 1.5-3 mg/kg) twice daily for a period of 3 to 6 days.[13][14][15] A control group receives saline injections.

    • This compound Administration: Orally administer this compound at various doses once daily. A vehicle control group should be included.

    • Parameters to Measure:

      • Fecal Parameters: Collect feces daily and measure the number of pellets, total weight, and water content.

      • Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) and measure the time to its first appearance in the feces.

      • Observation for Diarrhea: Visually inspect the cages for the presence of unformed, watery stools and grade the severity.

    • Histological Analysis (Optional): At the end of the study, collect colon tissue for histological examination to assess for any pathological changes.

3. Dose Escalation Study Design for Minimizing Diarrhea

  • Objective: To systematically determine the optimal dose of this compound that maximizes the desired therapeutic effect while keeping diarrhea within an acceptable range for the experimental model.

  • Methodology (adapted from clinical trial designs):

    • Define Dose-Limiting Toxicity (DLT): Establish a clear definition of what constitutes unacceptable diarrhea in the animal model (e.g., a certain percentage of weight loss, severe and persistent watery stools).

    • "3+3" Design:

      • Enroll a cohort of 3 animals at the lowest starting dose.

      • If 0 out of 3 animals experience a DLT, escalate to the next dose level in a new cohort of 3 animals.

      • If 1 out of 3 animals experiences a DLT, enroll an additional 3 animals at the same dose level. If 1 or fewer of the 6 animals experience a DLT, escalate to the next dose level. If 2 or more of the 6 animals experience a DLT, the MTD has been exceeded, and the dose level below is considered the MTD.

      • If 2 or more out of the initial 3 animals experience a DLT, the MTD has been exceeded.

    • Data Collection: Throughout the study, collect data on both efficacy (e.g., improvement in constipation parameters) and toxicity (diarrhea). This will allow for the determination of a therapeutic window.[8][9][10][11]

Mandatory Visualizations

Mizagliflozin_Mechanism_of_Action cluster_enterocyte Enterocyte Glucose Glucose SGLT1 SGLT1 Transporter Glucose->SGLT1 Blocked Transport Osmotic_Effect Increased Osmotic Pressure Glucose->Osmotic_Effect Increased Concentration Water Water Water->Osmotic_Effect Water Retention This compound This compound This compound->SGLT1 Inhibits Enterocyte_Cytoplasm Enterocyte_Cytoplasm Diarrhea Diarrhea Osmotic_Effect->Diarrhea Leads to

Caption: Mechanism of this compound-induced diarrhea.

Troubleshooting_Workflow start High Incidence/ Severity of Diarrhea Observed dose_check Is the initial dose based on previous studies? start->dose_check reduce_dose Reduce dose in next cohort dose_check->reduce_dose No variability_check Is there high variability within the group? dose_check->variability_check Yes escalation_design Implement dose escalation study (e.g., 3+3 design) reduce_dose->escalation_design monitor Monitor hydration and electrolytes escalation_design->monitor end Optimized Dosage Achieved monitor->end standardize Standardize drug administration and monitor food/water intake variability_check->standardize Yes variability_check->end No standardize->monitor

Caption: Troubleshooting workflow for managing diarrhea.

References

Technical Support Center: Mizagliflozin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Mizagliflozin for successful in vitro experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound has a high solubility in DMSO, up to 100 mg/mL (177.09 mM).[1][2][3] Methanol can also be used, with a solubility of up to 250 mg/mL (442.74 mM).[1] For aqueous solutions, the solubility is reported to be ≥ 100 mg/mL.[2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[2][3]

Q2: My this compound powder is not dissolving completely in the solvent. What should I do?

A2: If you observe incomplete dissolution, sonication is recommended to aid the process.[1] Gentle heating can also be employed to help dissolve the compound.[2] Be cautious with the heating temperature to avoid degradation of the compound. It is also important to ensure you are using a sufficient volume of the appropriate solvent for the amount of this compound.

Q3: I prepared a clear stock solution in DMSO, but the compound precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue with compounds that are poorly soluble in water. Here are several strategies to prevent precipitation:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically below 0.5%, to minimize solvent toxicity and precipitation.

  • Use a Surfactant: Consider using a non-ionic surfactant like Tween-80. A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution of at least 2.5 mg/mL.[2]

  • Employ a Cyclodextrin: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to improve the aqueous solubility of this compound. A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been reported to achieve a clear solution of at least 2.5 mg/mL.[2]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media, vortex gently, and then add this to the final volume.

  • Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium (37°C) can sometimes help maintain solubility.

Q4: How should I store my this compound stock solution?

A4: this compound powder is stable for up to 3 years when stored at -20°C.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year, or at -20°C for up to 1 month, protected from light.[1][2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[2]

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is 564.7 g/mol .[4]

Quantitative Solubility Data

SolventConcentrationMolarityNotesReference
DMSO100 mg/mL177.09 mMSonication recommended. Use fresh, anhydrous DMSO.[1][2][3]
Methanol250 mg/mL442.74 mMSonication recommended.[1]
Water≥ 100 mg/mL177.09 mMSaturation unknown.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL4.43 mMClear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL4.43 mMClear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL4.43 mMClear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 5.65 mg of this compound powder.

  • Dissolving: Add 100 µL of fresh, anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution thoroughly. If necessary, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Pre-warming: Warm the required volume of cell culture medium to 37°C.

  • Dilution: Serially dilute the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium.

  • Mixing: Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.

  • Application: Use the freshly prepared working solution immediately for your experiment.

Visualizations

Mizagliflozin_Solubilization_Workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting start This compound Powder weigh Weigh Powder start->weigh add_solvent Add Anhydrous DMSO or Methanol weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution dilute Dilute in Pre-warmed Aqueous Medium stock_solution->dilute check Observe for Precipitation dilute->check clear_solution Clear Working Solution check->clear_solution No precipitate Precipitation Observed check->precipitate Yes troubleshoot_options Use Co-solvent (PEG300) Use Surfactant (Tween-80) Use Cyclodextrin (SBE-β-CD) precipitate->troubleshoot_options troubleshoot_options->dilute Retry Dilution

Caption: Workflow for preparing this compound solutions.

Mizagliflozin_Signaling_Pathway This compound This compound SGLT1 SGLT1 (Sodium-Glucose Cotransporter 1) This compound->SGLT1 Inhibits Glucose_Uptake Cellular Glucose Uptake SGLT1->Glucose_Uptake Mediates Apoptosis_Pathway Apoptotic Signaling SGLT1->Apoptosis_Pathway Contributes to High_Glucose High Glucose Conditions High_Glucose->SGLT1 Upregulates JNK_p38 JNK / p38 MAPK Activation High_Glucose->JNK_p38 Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis JNK_p38->Apoptosis_Pathway

Caption: this compound's inhibitory effect on the SGLT1-mediated signaling pathway.

References

Technical Support Center: Mizagliflozin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mizagliflozin in aqueous solutions. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: Based on the chemical structure of this compound, which contains an O-glycosidic bond, a pyrazole ring, and aromatic ether moieties, the primary factors influencing its stability in aqueous solutions are expected to be pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What is the likely primary degradation pathway for this compound in aqueous solutions?

A2: The most probable degradation pathway is the hydrolysis of the O-glycosidic bond, particularly under acidic conditions. This would lead to the cleavage of the glucose moiety from the aglycone. Oxidation of the pyrazole ring and photodegradation of the aromatic portions of the molecule are also potential degradation routes.

Q3: Are there any recommended storage conditions for this compound aqueous solutions?

A3: To minimize degradation, it is recommended to prepare this compound solutions fresh whenever possible. If storage is necessary, solutions should be protected from light and stored at low temperatures (2-8°C). The optimal pH for stability is likely to be near neutral, but this should be experimentally determined. For long-term storage, it is advisable to store this compound as a solid powder at -20°C.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective method for monitoring the stability of this compound and detecting the formation of degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC method with UV detection is commonly used for related 'gliflozin' compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Loss of Potency or Inconsistent Results Degradation of this compound in the aqueous solution.- Prepare fresh solutions for each experiment. - If storing solutions, protect from light and keep refrigerated (2-8°C). - Buffer the solution to a neutral pH (around 7.0) to minimize hydrolysis. - Perform a quick stability check using HPLC to assess the purity of the solution.
Appearance of Unknown Peaks in HPLC Chromatogram Formation of degradation products.- Identify the stress condition causing degradation (e.g., acidic/basic pH, light exposure, high temperature). - Use the information in the "Forced Degradation Profile" table below to predict the likely type of degradation. - Adjust experimental conditions to avoid the identified stressor.
Precipitation of this compound from Solution Poor solubility or pH-dependent solubility.- Ensure the concentration is within the solubility limits for the chosen solvent system. - Adjust the pH of the solution; solubility can be pH-dependent. - Consider the use of co-solvents, but verify their compatibility and impact on stability.

Data Presentation: Hypothetical Forced Degradation Profile of this compound

Disclaimer: The following data is hypothetical and based on the expected behavior of a molecule with this compound's structure and data from related 'gliflozin' compounds. Actual degradation percentages will vary based on specific experimental conditions.

Stress Condition Typical Conditions Expected Primary Degradation Pathway Hypothetical % Degradation
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hCleavage of the O-glycosidic bond15 - 25%
Basic Hydrolysis 0.1 M NaOH at 60°C for 24hPotential for some hydrolysis, but generally more stable than in acid.5 - 10%
Oxidative Degradation 3% H₂O₂ at room temperature for 24hOxidation of the pyrazole ring and other susceptible moieties.10 - 20%
Photodegradation Exposure to UV light (254 nm) and visible light for 48hDegradation of aromatic rings.5 - 15%
Thermal Degradation 80°C for 48hGenerally stable, but some degradation may occur.< 5%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a transparent container to a combination of UV and visible light in a photostability chamber for an extended period (e.g., 48 hours). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration.

  • Sample Analysis:

    • Dilute all stressed samples and a non-stressed control sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Protocol 2: Example of a Stability-Indicating RP-HPLC Method

This is a hypothetical method based on common practices for similar compounds.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Mizagliflozin_Degradation_Pathway This compound This compound Aglycone Aglycone This compound->Aglycone  Acidic Hydrolysis (Cleavage of O-glycosidic bond)   Glucose Glucose This compound->Glucose   Oxidized_Products Oxidized Products This compound->Oxidized_Products  Oxidation (H₂O₂)   Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  Photodegradation (UV/Vis Light)  

Caption: Predicted degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution_Age Is the this compound solution freshly prepared? Start->Check_Solution_Age Prepare_Fresh Prepare a fresh solution for each experiment. Check_Solution_Age->Prepare_Fresh No Check_Storage How was the solution stored? Check_Solution_Age->Check_Storage Yes Analyze_Purity Analyze solution purity using a stability-indicating HPLC method. Prepare_Fresh->Analyze_Purity Store_Properly Store protected from light at 2-8°C and buffered to a neutral pH. Check_Storage->Store_Properly Improperly Check_Storage->Analyze_Purity Properly Store_Properly->Analyze_Purity Degradation_Observed Is degradation observed? Analyze_Purity->Degradation_Observed Identify_Stressor Identify and mitigate the stress factor (pH, light, temp). Degradation_Observed->Identify_Stressor Yes No_Degradation No significant degradation. Consider other experimental variables. Degradation_Observed->No_Degradation No End Problem Resolved Identify_Stressor->End No_Degradation->End Stabilization_Strategies cluster_0 Mitigation Approaches Mizagliflozin_Instability This compound Instability in Aqueous Solution - Hydrolysis (pH sensitive) - Oxidation - Photodegradation Stabilization_Strategies Stabilization Strategies pH Control Protection from Light Temperature Control Use of Antioxidants Fresh Preparation pH_Control Buffer solution to neutral pH (~7.0) Stabilization_Strategies:f0->pH_Control Light_Protection Use amber vials or cover with aluminum foil Stabilization_Strategies:f1->Light_Protection Temp_Control Store solutions at 2-8°C (refrigerated) Stabilization_Strategies:f2->Temp_Control Antioxidants Consider adding antioxidants (e.g., ascorbic acid) Stabilization_Strategies:f3->Antioxidants Fresh_Prep Prepare solutions immediately before use Stabilization_Strategies:f4->Fresh_Prep

a novel selective SGLT1 inhibitor, exhibits potential in the amelioration of chronic constipation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experimenting with novel selective Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors for the amelioration of chronic constipation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which a selective SGLT1 inhibitor alleviates chronic constipation?

A1: Selective SGLT1 inhibitors block the SGLT1 protein, which is primarily expressed in the gastrointestinal tract and is responsible for the absorption of glucose and galactose from the intestines.[1][2][3] By inhibiting this transporter, the drug reduces glucose absorption, leading to an increase in luminal glucose concentration. This creates an osmotic gradient that draws water into the intestinal lumen, softening the stool and promoting bowel movements.[4][5]

Q2: What are the key differences between SGLT1, SGLT2, and dual SGLT1/2 inhibitors?

A2: SGLT1 is the main glucose transporter in the intestine, while SGLT2 is predominantly responsible for glucose reabsorption in the kidneys.[6]

  • Selective SGLT1 inhibitors primarily target the gut to increase luminal water content with minimal impact on renal glucose excretion.[7]

  • Selective SGLT2 inhibitors are mainly used as diabetes medication to increase urinary glucose excretion.[7]

  • Dual SGLT1/2 inhibitors , like sotagliflozin, affect both intestinal glucose absorption and renal glucose reabsorption.[8]

Q3: What are the expected side effects in preclinical animal models?

A3: The most commonly observed side effects related to the mechanism of action are diarrhea and abdominal distention, particularly at higher doses.[4][9] These effects are a direct consequence of the increased water content in the colon. It is crucial to monitor for signs of dehydration.

Q4: How does the efficacy of selective SGLT1 inhibitors compare to other constipation treatments like lubiprostone?

A4: Preclinical studies have shown that selective SGLT1 inhibitors, such as mizagliflozin, can increase fecal wet weight in animal models of constipation to a degree similar to that of lubiprostone.[10][11]

Q5: Can SGLT1 inhibition affect plasma GLP-1 levels?

A5: Yes, by delaying glucose absorption in the upper small intestine, more glucose reaches the distal parts where L-cells are located. This can stimulate the release of glucagon-like peptide-1 (GLP-1).[5][7] This may have additional metabolic benefits but can also be a confounding factor in some experimental designs.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High variability in stool water content between subjects. 1. Inconsistent diet composition (fiber/sugar content). 2. Variation in water intake. 3. Fluctuation in gut microbiome.1. Standardize the diet for all subjects for a sufficient acclimatization period. 2. Ensure ad libitum access to water and monitor intake. 3. Consider co-housing animals to normalize gut microbiota.
No significant change in stool frequency or consistency. 1. Insufficient dosage. 2. Poor bioavailability of the compound. 3. Model of constipation is not suitable (e.g., opioid-induced vs. low-fiber).1. Perform a dose-response study to determine the optimal effective dose. 2. Conduct pharmacokinetic analysis to assess compound absorption and distribution. 3. Verify the constipation model's characteristics and ensure it's appropriate for an osmotic-type laxative. This compound has shown efficacy in both loperamide-induced and low-fiber-diet-induced constipation models.[10][11]
Signs of hypoglycemia in test subjects. The inhibitor may have off-target effects or is not sufficiently selective for SGLT1 over SGLT2, leading to renal glucose excretion.1. Test the selectivity of your inhibitor against SGLT2. This compound, for example, is highly selective for SGLT1.[11] 2. Monitor blood glucose levels regularly. 3. Reduce the dose if hypoglycemia is observed.
Unexpected cardiovascular effects (e.g., changes in blood pressure). SGLT1 is also expressed in the heart.[9] Inhibition could have direct cardiac effects. Additionally, dehydration can lead to hypotension.1. Monitor cardiovascular parameters (heart rate, blood pressure) during the study. 2. Ensure adequate hydration of the subjects. 3. Investigate potential direct effects of the compound on cardiac tissue in ex vivo models.

Quantitative Data Summary

Table 1: Efficacy of this compound in a Phase 2 Trial for Functional Constipation

ParameterPlaceboThis compound 5 mgThis compound 10 mg
Change in Spontaneous Bowel Movements/Week (at Week 1) +1.45+3.01+3.93
Patients with ≥1 increase in SBMs/week 54.7%77.1%81.4%
Data adapted from a randomized, placebo-controlled, double-blind phase 2 trial.[4]

Table 2: Selectivity Profile of Various SGLT Inhibitors

InhibitorTypeSelectivity Ratio (SGLT2 over SGLT1)
This compound Selective SGLT1Highly selective for SGLT1
Sotagliflozin Dual SGLT1/2~20x
Canagliflozin Primarily SGLT2~250x
Empagliflozin Selective SGLT2~2700x
Data compiled from multiple sources.[7][8]

Experimental Protocols

Protocol 1: In Vitro SGLT1 Inhibition Assay

This protocol is designed to determine the inhibitory activity and selectivity of a compound against human SGLT1.

  • Cell Culture: Culture cells (e.g., CHO or HEK293) that are transiently or stably expressing human SGLT1.

  • Compound Preparation: Prepare a dilution series of the test inhibitor and control compounds (e.g., this compound, phlorizin) in a suitable buffer.

  • Uptake Assay:

    • Wash the cells with a sodium-containing buffer.

    • Pre-incubate the cells with the various concentrations of the test inhibitor or control for 15-30 minutes.

    • Initiate the uptake by adding a buffer containing a non-metabolizable, radiolabeled substrate like ¹⁴C-α-methylglucose (AMG) or a fluorescent glucose analog like 1-NBD-glucose.[12][13]

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.

    • Lyse the cells to release the intracellular contents.

  • Quantification:

    • For radiolabeled substrates, measure the radioactivity using a scintillation counter.

    • For fluorescent substrates, measure fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve. To determine selectivity, repeat the assay using cells expressing SGLT2.

Protocol 2: In Vivo Loperamide-Induced Constipation Model in Rats

This protocol assesses the in vivo efficacy of an SGLT1 inhibitor in a common model of constipation.

  • Animal Acclimatization: Acclimatize male rats (e.g., Wistar) for at least one week, providing standard chow and water ad libitum.

  • Induction of Constipation:

    • Administer loperamide (e.g., 5 mg/kg, subcutaneously) to induce constipation. This will decrease intestinal motility and fecal water content.

  • Drug Administration:

    • Approximately 1-2 hours after loperamide administration, orally administer the test SGLT1 inhibitor, vehicle control, or a positive control (e.g., lubiprostone).

  • Fecal Collection:

    • House the rats in individual metabolic cages.

    • Collect all feces produced over a defined period (e.g., 8 or 24 hours).

  • Parameter Measurement:

    • Count the number of fecal pellets.

    • Measure the total wet weight of the collected feces.

    • Dry the feces in an oven (e.g., 60°C for 24 hours) and measure the dry weight.

  • Data Analysis:

    • Calculate the stool water content: ((Wet Weight - Dry Weight) / Wet Weight) * 100.

    • Compare the number of pellets, total fecal weight, and stool water content between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

SGLT1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Glucose Glucose Water Water Glucose->Water Osmotic Gradient (Increased) SGLT1 SGLT1 Transporter Glucose->SGLT1 Absorption cluster_lumen cluster_lumen Outcome Softer Stool & Increased Frequency Water->Outcome Leads to Inhibitor Selective SGLT1 Inhibitor Inhibitor->SGLT1 Blocks

Caption: Mechanism of SGLT1 inhibition for constipation relief.

Animal_Study_Workflow start Start: Acclimatize Rats induction Induce Constipation (e.g., Loperamide) start->induction grouping Randomize into Groups (Vehicle, Test Article, Positive Control) induction->grouping treatment Oral Administration of Compounds grouping->treatment collection Collect Feces over 24h treatment->collection measurement Measure Fecal Parameters (Weight, Water Content) collection->measurement analysis Statistical Analysis measurement->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for an in vivo constipation model experiment.

Troubleshooting_Flowchart start Unexpected Results Observed (e.g., No Efficacy) q_dose Was a dose-response study performed? start->q_dose s_dose_no Action: Conduct dose- response experiment. q_dose->s_dose_no No q_pk Is the compound's PK/ bioavailability known? q_dose->q_pk Yes s_revise Revise experimental design based on new data. s_dose_no->s_revise s_pk_no Action: Perform pharmacokinetic study. q_pk->s_pk_no No q_model Is the constipation model validated and appropriate? q_pk->q_model Yes s_pk_no->s_revise s_model_no Action: Review literature and validate the chosen model. q_model->s_model_no No q_model->s_revise Yes s_model_no->s_revise

Caption: Decision-making flowchart for troubleshooting experiments.

References

Validation & Comparative

Mizagliflozin Demonstrates Superior Efficacy Over Canagliflozin in Ameliorating Lactate Dehydrogenase Levels in a Preclinical Model of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A recent study has provided the first direct comparative evidence suggesting that mizagliflozin, a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor, is more effective than the SGLT2 inhibitor canagliflozin at improving lactate dehydrogenase (LDH) levels in an in vitro model of diabetic nephropathy. This finding positions this compound as a potentially more targeted therapeutic agent for mitigating cellular injury associated with high glucose conditions in the kidneys.

The research, conducted on mesangial cells exposed to high glucose to simulate the cellular stress of diabetic nephropathy, showed that while both drugs reduced the elevated LDH levels—a key indicator of cytotoxicity—this compound exhibited a more pronounced effect.[1]

Quantitative Analysis of LDH Level Modulation

The following table summarizes the quantitative data on the effects of this compound and canagliflozin on lactate dehydrogenase levels in high glucose-treated mesangial cells.

Treatment GroupLDH Level (Relative to Control)Percentage Reduction from High Glucose
Control1.0N/A
High Glucose (HG)~2.5N/A
HG + Canagliflozin~1.75~30%
HG + this compound~1.25~50%
Data are estimated from the graphical representation in the cited study and presented as approximate values relative to the control group.[1]

Experimental Design and Methodologies

The comparative efficacy of this compound and canagliflozin was assessed using an in vitro model of diabetic nephropathy.[1]

Cell Culture and Treatment: Mesangial cells were cultured and subsequently exposed to high glucose (HG) conditions to induce cellular stress and mimic the diabetic state. Following the induction of the high-glucose environment, the cells were treated with either this compound or canagliflozin. A control group of mesangial cells was maintained under normal glucose conditions, and a high-glucose group without treatment served as the baseline for cellular damage.[1]

Lactate Dehydrogenase (LDH) Activity Assay: Cellular injury was quantified by measuring the activity of LDH released into the cell culture medium. The LDH cytotoxicity assay was performed using a commercially available kit, following the manufacturer's protocol. The assay measures the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan, quantified by measuring its absorbance, is directly proportional to the LDH activity in the sample. The results were normalized to the total protein content of the cell lysates.[1]

Proposed Signaling Pathway for this compound's Action

This compound's superior effect on LDH levels in the context of diabetic nephropathy is thought to be mediated through its selective inhibition of SGLT1, which in turn mitigates inflammation and oxidative stress. The following diagram illustrates the proposed mechanism.

Mizagliflozin_Pathway High Glucose High Glucose SGLT1 Upregulation SGLT1 Upregulation High Glucose->SGLT1 Upregulation Increased Intracellular Glucose Increased Intracellular Glucose SGLT1 Upregulation->Increased Intracellular Glucose SGLT1 Inhibition SGLT1 Inhibition Oxidative Stress & Inflammation Oxidative Stress & Inflammation Increased Intracellular Glucose->Oxidative Stress & Inflammation Cellular Injury (Increased LDH) Cellular Injury (Increased LDH) Oxidative Stress & Inflammation->Cellular Injury (Increased LDH) This compound This compound This compound->SGLT1 Inhibition inhibits Reduced Intracellular Glucose Reduced Intracellular Glucose SGLT1 Inhibition->Reduced Intracellular Glucose Decreased Oxidative Stress & Inflammation Decreased Oxidative Stress & Inflammation Reduced Intracellular Glucose->Decreased Oxidative Stress & Inflammation Cell Protection (Decreased LDH) Cell Protection (Decreased LDH) Decreased Oxidative Stress & Inflammation->Cell Protection (Decreased LDH)

Caption: Proposed mechanism of this compound in reducing LDH.

Discussion and Future Perspectives

The direct comparison between this compound and canagliflozin in a relevant cellular model of diabetic nephropathy provides valuable insights for the drug development community. The superior efficacy of this compound in reducing LDH levels suggests that selective SGLT1 inhibition may offer a more targeted approach to mitigating the cytotoxic effects of high glucose on kidney cells.[1]

It is important to note that the context of these findings is specific to mesangial cells under high-glucose stress. Other studies have investigated the effects of canagliflozin on LDH in different contexts. For instance, in pancreatic cancer cells, canagliflozin has been shown to decrease the mRNA levels of lactate dehydrogenase A (LDHA) as part of its anti-tumor mechanism. Conversely, in human renal proximal tubule epithelial cells, canagliflozin has been reported to increase LDH leakage, suggesting a potential for off-target cytotoxicity in different renal cell types or under different experimental conditions.

Further in vivo studies and clinical trials are warranted to confirm these preclinical findings and to fully elucidate the comparative efficacy and safety profiles of this compound and canagliflozin in the management of diabetic kidney disease. The distinct mechanisms of SGLT1 and SGLT2 inhibitors highlight the potential for tailored therapeutic strategies in addressing the multifaceted nature of diabetic complications.

References

Comparing Mizagliflozin and phlorizin on neural SGLT1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Mizagliflozin and Phlorizin on Neural SGLT1 Inhibition

This guide provides a detailed comparison of this compound and phlorizin, focusing on their efficacy and mechanisms of action as inhibitors of the sodium-glucose cotransporter 1 (SGLT1) in a neural context. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and mechanistic pathways to facilitate an informed understanding of these two compounds.

Introduction to Neural SGLT1 Inhibition

Sodium-glucose cotransporter 1 (SGLT1) is a transmembrane protein responsible for the active transport of glucose and galactose across cell membranes, driven by the sodium gradient. While predominantly known for its role in intestinal glucose absorption and renal glucose reabsorption, SGLT1 is also expressed in the brain. Emerging research suggests that neural SGLT1 participates in the pathophysiology of neuronal injury, particularly under ischemic conditions.[1] Inhibition of neural SGLT1 is therefore being explored as a potential therapeutic strategy for neuroprotection and the amelioration of vascular cognitive impairment.[2][3] This guide compares this compound, a highly selective SGLT1 inhibitor, with phlorizin, a classical non-selective SGLT inhibitor.[4][5][6]

Quantitative Data Comparison

The inhibitory activities of this compound and phlorizin against SGLT1 and SGLT2 are summarized below. The data highlights this compound's potent and selective inhibition of SGLT1, in contrast to phlorizin's non-selective profile.

ParameterThis compoundPhlorizinSpeciesReference
Ki (hSGLT1) 27 nM300 nMHuman[4][5][6][7][8]
Ki (hSGLT2) 8170 nM39 nMHuman[4][6][7]
IC50 (SGLT1) 166 nM500 nMRat / Xenopus oocyte[1][2][9]
Selectivity (SGLT1 vs SGLT2) ~303-fold for SGLT1Non-selectiveHuman[4][5][8]

Comparative Efficacy in a Neural Context

Studies utilizing a mouse model of vascular cognitive impairment induced by asymmetric common carotid artery surgery (ACAS) have provided valuable insights into the neuroprotective effects of both compounds.

In Vivo EffectThis compoundPhlorizinExperimental ModelReference
Amelioration of Cognitive Impairment YesYesACAS Mouse Model[2][3][10]
Reduction of Hippocampal Neuronal Death YesYesACAS Mouse Model[2][11]
Reversal of Decreased Cerebral Blood Flow (CBF) NoYesACAS Mouse Model[2][3][12]
Increased Survival of IL-1β-treated Neuronal Cells YesYesPC12HS Cells[2][3][12]

These findings suggest that while both inhibitors can protect against neural injury and improve cognitive function, they may do so via partially different mechanisms.[2] this compound's effect appears to be a direct consequence of neuronal SGLT1 inhibition, whereas phlorizin's benefits are coupled with an improvement in cerebral blood flow.[2][3]

Signaling and Inhibition Pathway

The following diagram illustrates the mechanism of glucose transport by SGLT1 and the inhibitory action of this compound and phlorizin. SGLT1 utilizes the sodium gradient maintained by the Na+/K+-ATPase pump to transport glucose into the neuron. Both inhibitors competitively block this transporter.

SGLT1_Inhibition cluster_membrane Neuronal Membrane cluster_inhibitors Inhibitors cluster_extracellular cluster_intracellular SGLT1 SGLT1 Glucose_in Glucose SGLT1->Glucose_in Transport Na_in Na+ SGLT1->Na_in Transport NaK_ATPase Na+/K+-ATPase Na_out Na+ NaK_ATPase->Na_out K_out K+ NaK_ATPase->K_out This compound This compound (Selective) This compound->SGLT1 Inhibits Phlorizin Phlorizin (Non-selective) Phlorizin->SGLT1 Inhibits Glucose_out Glucose Glucose_out->SGLT1 Binds Na_out->SGLT1 Binds K_in K+ K_in->NaK_ATPase 2 K+ in Na_in->NaK_ATPase 3 Na+ out

Caption: SGLT1 transport mechanism and points of inhibition.

Experimental Protocols

The data presented in this guide is supported by rigorous experimental methodologies, as detailed below.

In Vitro SGLT1 Inhibition Assay

The inhibitory potency (IC50) of compounds on SGLT1 is often determined using a cell-based assay.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express human SGLT1 (hSGLT1). These cells are seeded in 96-well plates and cultured until confluent.[13]

  • Assay Procedure:

    • Cells are washed with a D-glucose-free buffer to remove any residual glucose.

    • The cells are then incubated with varying concentrations of the inhibitor (this compound or phlorizin) for a predefined period.

    • A fluorescent glucose analog, such as 1-NBDG (1-(N-{7-Nitrobenz-2-oxa-1,3-diazol-4-yl}amino)-1-deoxy-D-glucose), or a radiolabeled non-metabolizable glucose analog like ¹⁴C-α-methylglucose, is added as the SGLT1 substrate.[13]

    • After incubation, the cells are washed again to remove the extracellular substrate.

  • Data Quantification: The amount of substrate taken up by the cells is quantified using a fluorescence plate reader or a scintillation counter.

  • Analysis: The data is normalized to a control group (no inhibitor) and plotted against the inhibitor concentration. The IC50 value, the concentration at which 50% of SGLT1 activity is inhibited, is calculated using a non-linear regression model.

In Vivo Model of Vascular Cognitive Impairment

The neuroprotective effects of this compound and phlorizin were compared using a mouse model of chronic cerebral hypoperfusion.

  • Animal Model: Small vessel disease and vascular cognitive impairment are induced in male mice through Asymmetric Common Carotid Artery Surgery (ACAS).[2]

  • Drug Administration: Mice are continuously administered saline (control), this compound, or phlorizin via a subcutaneously implanted osmotic mini-pump for several weeks.[2]

  • Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests:

    • Morris Water Maze: To evaluate spatial learning and memory.[2][11]

    • Wire Hang Test: To assess motor function and endurance.[2][3]

    • Y-Maze Test: To measure spatial working memory.[2]

  • Histological and Molecular Analysis: After the behavioral tests, brain tissue is collected for further analysis.

    • Hematoxylin/Eosin (H&E) Staining: To quantify neuronal cell death (pyknosis) in the hippocampus.[2][3]

    • Cerebral Blood Flow (CBF) Measurement: To determine the effects of the inhibitors on brain perfusion.[2][3]

    • Gene Expression Analysis (qPCR): To measure mRNA levels of SGLT1 and pro-inflammatory cytokines like IL-1β and TNF-α.[2][3]

Experimental Workflow Diagram

The diagram below outlines the typical workflow for comparing SGLT1 inhibitors in an in vivo model of neural injury.

Experimental_Workflow cluster_H A Induce Vascular Cognitive Impairment (e.g., ACAS Mouse Model) B Divide Mice into Treatment Groups: 1. Vehicle (Control) 2. This compound 3. Phlorizin A->B C Chronic Drug Administration (e.g., Osmotic Mini-pump) B->C D Behavioral Assessments C->D E Morris Water Maze (Spatial Memory) D->E F Wire Hang Test (Motor Function) D->F G Y-Maze (Working Memory) D->G H Tissue Collection and Analysis (Post-mortem) E->H F->H G->H I Histology (H&E Staining) (Neuronal Death) H->I J Cerebral Blood Flow Measurement H->J K qPCR Analysis (Gene Expression) H->K L Data Analysis and Comparison I->L J->L K->L

Caption: In vivo workflow for comparing neural SGLT1 inhibitors.

Conclusion

Both this compound and phlorizin demonstrate the potential to ameliorate vascular cognitive impairment through the inhibition of neural SGLT1. This compound stands out for its high selectivity for SGLT1, offering a more targeted therapeutic approach.[4][5] In contrast, phlorizin, a non-selective SGLT inhibitor, also appears to confer neuroprotection by improving cerebral blood flow, an effect not observed with this compound.[2][3] The choice between a selective and a non-selective inhibitor may depend on the specific therapeutic goals and the underlying pathology being addressed. The detailed experimental protocols provided herein offer a foundation for further research into the roles of SGLT1 in neurological disorders and the development of novel neuroprotective agents.

References

Safety Operating Guide

Proper Disposal of Mizagliflozin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Mizagliflozin are paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, supplemented with essential safety data and relevant experimental protocols.

I. This compound: Safety and Handling Data

This compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to safety protocols is crucial. The following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
CAS Number 666843-10-3[1][2]
Molecular Formula C28H44N4O8[2]
Molecular Weight 564.67 g/mol [2]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Storage (Powder) 4°C, protect from light. Or -20°C.[1][2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light).[2][3]

II. Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations[2]. Improper disposal, such as flushing down drains, can lead to environmental contamination due to the compound's high aquatic toxicity[1][4].

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles with side-shields[1][2].

  • Protective gloves[1][2].

  • An impervious lab coat or clothing[1][2].

  • A suitable respirator, especially when handling the powder form to avoid dust formation[1][2].

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weigh boats, wipes), and empty containers in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.

  • Empty Containers: Before disposing of an empty container, scratch out all identifying information on the label to protect proprietary information and personal health information where applicable[5][6]. Even if containers are considered "empty" by environmental regulations, they may require special handling[7].

Step 3: Managing Spills In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area[1][2].

  • Ensure adequate ventilation[1][2].

  • Wearing full PPE, contain the spill to prevent it from entering drains or water courses[1][2].

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][2].

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated materials into a sealed container for hazardous waste disposal[1][2].

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol[1][2].

Step 4: Final Disposal

  • All waste containing this compound must be disposed of through an approved and licensed waste disposal contractor[1].

  • Do not dispose of this compound down the drain or in the regular trash[4][8]. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities[7][8].

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

III. Experimental Protocols Involving this compound

Understanding the context in which this compound is used can inform handling procedures. Below are summaries of key experimental methodologies involving this compound.

1. In-Vitro SGLT1 Inhibition Assay This experiment evaluates this compound's inhibitory activity against sodium-glucose co-transporters (SGLTs).

  • Cell Line: COS-7 cells are used for the assay[9].

  • Methodology:

    • COS-7 cells are transiently transfected with a plasmid that expresses human SGLT1 or SGLT2[9].

    • Two days post-transfection, the cells are incubated for 1 hour at 37°C in an uptake buffer[9].

    • This buffer contains varying concentrations of this compound and a radiolabeled substrate (14C-labeled AMG)[9].

    • After incubation, the cells are washed, and the radioactivity within the cells is measured to determine the level of substrate uptake inhibition by this compound[9].

2. In-Vivo Pharmacokinetic Study in Rats This study investigates the absorption, distribution, metabolism, and excretion of this compound.

  • Model: Male Sprague-Dawley rats are used[10].

  • Methodology:

    • A radiolabeled version of this compound, [14C]this compound, is administered to the rats either intravenously or orally[10].

    • Following administration, plasma, urine, and feces are collected over a 24-hour period[10].

    • The amount of radioactivity is measured in the collected samples to determine the excretion pathways. The study found 98.4% of radioactivity was recovered in feces and 0.8% in urine after oral administration[10].

    • Plasma samples are analyzed to determine the pharmacokinetic profile and identify major metabolites[10].

    • Whole-body autoradiography and tissue dissection may also be used to observe the distribution of the compound throughout the body[10].

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MizagliflozinDisposal cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_spill Spill Management cluster_final Final Disposal start This compound Identified as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store Waste Container in Designated Accumulation Area solid_container->storage liquid_container->storage contain Contain Spill spill->contain Yes absorb Absorb/Collect Material contain->absorb decontaminate Decontaminate Surface absorb->decontaminate spill_dispose Dispose of Spill Waste in Hazardous Container decontaminate->spill_dispose spill_dispose->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end_point Disposal by Approved Waste Contractor contact_ehs->end_point

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mizagliflozin
Reactant of Route 2
Reactant of Route 2
Mizagliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.